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  • Product: (7-Fluoro-1H-indol-2-yl)methanol
  • CAS: 1784433-13-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Therapeutic Potential of 7-Fluoroindole Derivatives in Drug Discovery

Executive Summary The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of natural products and approved pharmaceuticals.[1][2][3] Strate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of natural products and approved pharmaceuticals.[1][2][3] Strategic modification of this core has led to significant therapeutic advancements. This guide focuses on a particularly promising modification: the introduction of a fluorine atom at the 7-position of the indole ring. This single atomic substitution profoundly enhances the molecule's drug-like properties, including metabolic stability, bioavailability, and target binding affinity.[1][4] Consequently, 7-fluoroindole derivatives have emerged as a versatile and potent class of compounds with demonstrated efficacy across multiple therapeutic areas, including oncology, infectious diseases, and neurodegeneration.[1][5][6] This document provides an in-depth analysis of the medicinal chemistry rationale, mechanisms of action, and key therapeutic applications of these derivatives, supplemented with field-proven experimental protocols and workflows for researchers in drug discovery.

Part 1: The 7-Fluoroindole Scaffold: A Privileged Structure in Medicinal Chemistry

The Strategic Advantage of 7-Fluorination

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[4] Placing a fluorine atom at the 7-position of the indole ring is a deliberate design choice rooted in fundamental chemical principles. Fluorine is the most electronegative element, and its small size allows it to replace a hydrogen atom with minimal steric disruption.

The C-F bond is highly polarized and exceptionally strong, which provides a crucial advantage: it can block metabolic attack by cytochrome P450 enzymes. This enhanced metabolic stability often leads to improved oral bioavailability and a longer plasma half-life.[1] Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity (pKa) of the indole N-H proton, which can be critical for establishing specific hydrogen-bonding interactions with a biological target.[4] This strategic fluorination makes the 7-fluoro-1H-indole a highly attractive scaffold for developing novel therapeutics.[1]

The 7-Azaindole Bioisostere: A Master Key for Kinase Inhibition

In drug design, bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—are powerful tools for lead optimization.[7] The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, where the C-7 of indole is replaced by a nitrogen atom, is an exemplary bioisostere of the indole and purine systems.[7][8] This substitution often enhances solubility and bioavailability.[7]

Critically, the 7-azaindole scaffold has been identified as a "privileged fragment" for protein kinase inhibition.[9][10][11] Its unique geometry allows it to form two key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket: the pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N-7) acts as a hydrogen bond acceptor.[10][11] This bidentate interaction provides a strong and specific anchor for the inhibitor, making the 7-azaindole a highly effective starting point for designing potent and selective kinase inhibitors.[9][10]

G cluster_kinase Kinase Hinge Region hinge_backbone Peptide Backbone (e.g., Val882 in PI3K) azaindole 7-Azaindole Scaffold N-H N7 azaindole:f1->hinge_backbone H-Bond (Donor) azaindole:f2->hinge_backbone H-Bond (Acceptor)

Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold with the kinase hinge region.

Part 2: Key Therapeutic Applications and Mechanisms of Action

The versatility of the 7-fluoroindole scaffold has been leveraged to target a wide array of diseases.

Oncology: Targeting Aberrant Cell Signaling

Indole derivatives have long been investigated for their anticancer properties.[2][3][12][13] The 7-fluoroindole subclass has shown particular promise by targeting key nodes in cancer signaling pathways.

2.1.1 Mechanism: Protein Kinase Inhibition The PI3K/Akt/mTOR pathway is one of the most frequently deregulated signaling pathways in human cancers, making it a prime target for therapy.[14] Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K, demonstrating subnanomolar inhibitory concentrations and potent antiproliferative activity in various human tumor cell lines.[14] Other kinases successfully targeted by this scaffold include B-RAF, a key enzyme in melanoma, and Cell division cycle 7 (Cdc7), which is involved in DNA replication.[8][9][10] The FDA-approved melanoma drug Vemurafenib is a prominent example of a successful 7-azaindole-based kinase inhibitor.[9][10]

2.1.2 Other Anticancer Mechanisms Beyond kinase inhibition, these derivatives have shown efficacy by:

  • Topoisomerase II Inhibition: Some tri-substituted fluoro-indole derivatives interfere with this essential enzyme for DNA replication, leading to cancer cell death.[1]

  • DDX3 Helicase Inhibition: The DEAD-box helicase DDX3 is overexpressed in many cancers and contributes to tumorigenesis. A novel 7-azaindole derivative was designed to bind to the ATP-binding pocket of DDX3, showing effective cytotoxicity against cervical and breast cancer cells.[15]

Table 1: Cytotoxic Activity of Representative 7-(Aza)Indole Derivatives | Compound Class | Target | Cancer Cell Line | IC50 Value | Reference | | :--- | :--- | :--- | :--- | :--- | | 7-Azaindole Derivative (B6) | PI3Kα | HCT-116 (Colon) | 0.28 µM |[14] | | 7-Azaindole Derivative (C1) | PI3Kα | PC3 (Prostate) | 0.16 µM |[14] | | 7-Azaindole Derivative (7-AID) | DDX3 | HeLa (Cervical) | 16.96 µM |[15] | | 7-Azaindole Derivative (7-AID) | MDA-MB-231 (Breast) | 12.69 µM |[15] | | Tri-Substituted Fluoro-Indole | Topoisomerase-II | In-silico model | -8.8 kcal/mol (Docking) |[1] |

Infectious Diseases: An Anti-Virulence Approach

The rise of antibiotic resistance necessitates new therapeutic strategies that go beyond simply killing bacteria.[5][16] An alternative approach is to disarm pathogens by inhibiting their virulence factors. 7-fluoroindole (7FI) has been identified as a potent anti-virulence agent against the opportunistic human pathogen Pseudomonas aeruginosa.[5][16][17]

2.2.1 Mechanism: Quorum Sensing Inhibition P. aeruginosa uses a cell-to-cell communication system called quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[5] 7FI has been shown to markedly reduce the production of multiple QS-regulated virulence factors, including pyocyanin, rhamnolipid, and siderophores, without inhibiting the growth of the bacteria.[16][17] This anti-virulence strategy is believed to exert less selective pressure for the development of drug resistance.[5] 7FI also suppresses swarming motility and protease activity, which are crucial for biofilm formation and host tissue damage.[17]

Table 2: Inhibition of P. aeruginosa Virulence Factors by 7-Fluoroindole (1 mM)

Virulence Factor Function % Reduction vs. Control Reference
Biofilm Formation Surface adhesion, antibiotic resistance ~75% [17]
Hemolytic Activity Red blood cell lysis ~93% [17]
Pyocyanin Toxin, redox-active ~70% [17]
Rhamnolipid Surfactant, motility, biofilm ~80% [17]

| Pyoverdine | Siderophore (iron acquisition) | ~60% |[17] |

Neurodegenerative Disorders: A Multifunctional Strategy

Neurodegenerative diseases like Alzheimer's and Parkinson's are complex conditions involving oxidative stress, neuroinflammation, and protein misfolding.[6][18][19] Indole-based compounds are prime candidates for developing multi-target agents due to their inherent antioxidant, anti-inflammatory, and neuroprotective properties.[6][19]

2.3.1 Mechanism: Targeting Pathogenic Cascades The structural versatility of the indole nucleus allows for the design of compounds that can:

  • Scavenge Free Radicals: Mitigate the oxidative stress that damages neurons.[6]

  • Inhibit Protein Aggregation: Interfere with the formation of amyloid-beta (Aβ) plaques and alpha-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively.[6]

  • Modulate Kinases: Inhibit kinases like CDK5, which is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[6]

  • Reduce Neuroinflammation: Modulate immune responses and reduce the production of pro-inflammatory cytokines in the brain.[6]

G OS Oxidative Stress ND Neuron Degeneration OS->ND NI Neuroinflammation NI->ND PA Protein Aggregation (Aβ, α-synuclein) PA->ND FDI 7-Fluoroindole Derivatives FDI->OS Antioxidant FDI->NI Anti-inflammatory FDI->PA Inhibition

Caption: Multi-target approach of 7-fluoroindole derivatives in neurodegeneration.

Part 3: Experimental Protocols for Drug Discovery

The translation of a chemical scaffold into a therapeutic candidate requires robust and reproducible experimental evaluation. The following protocols represent self-validating systems for assessing the potential of 7-fluoroindole derivatives.

Workflow: Computational Docking into a Kinase Active Site

Causality: Before committing resources to chemical synthesis, in-silico molecular docking provides a predictive assessment of a compound's binding affinity and mode of interaction with its target. This allows for the prioritization of candidates most likely to succeed in vitro.

G A 1. Target Preparation - Obtain PDB structure (e.g., PI3K) - Remove water, add hydrogens - Define binding site C 3. Docking Simulation - Run docking algorithm (e.g., AutoDock) - Generate multiple binding poses A->C B 2. Ligand Preparation - Draw 7-fluoroindole derivative - Generate 3D coordinates - Assign charges, minimize energy B->C D 4. Scoring & Analysis - Calculate binding energy (kcal/mol) - Analyze key interactions (H-bonds) - Compare with known inhibitors C->D E 5. Prioritize for Synthesis D->E

Caption: A typical workflow for molecular docking analysis.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Trustworthiness: This protocol includes positive (chemotherapeutic) and negative (vehicle) controls to validate the assay's performance and ensure that observed effects are due to the test compound.

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-fluoroindole derivative in culture medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Anti-Virulence Assay (Pyocyanin Inhibition)

Causality: This assay directly measures a key, easily quantifiable virulence factor of P. aeruginosa. By normalizing pyocyanin production to bacterial growth (OD600), we can definitively conclude that the effect is anti-virulence and not simply antimicrobial, which is the core of the scientific hypothesis.

  • Inoculum Preparation: Grow P. aeruginosa (e.g., PAO1 strain) overnight in LB broth.

  • Treatment Setup: In sterile culture tubes, add 5 mL of LB broth. Add the 7-fluoroindole test compound to achieve the desired final concentration (e.g., 1 mM). Include a no-compound tube as a control.

  • Inoculation: Inoculate each tube with the overnight culture to a starting optical density at 600 nm (OD600) of ~0.05.

  • Incubation: Incubate the tubes for 18-24 hours at 37°C with shaking (200 rpm).

  • Pyocyanin Extraction:

    • Centrifuge 3 mL of the culture at 4,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and add 1.5 mL of chloroform. Vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.

    • Centrifuge again to separate the phases. Carefully transfer the bottom chloroform layer to a new tube.

    • Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper, pink-to-red aqueous phase.

  • Quantification: Measure the absorbance of the top HCl layer at 520 nm (A520). Measure the OD600 of the remaining culture to assess bacterial growth.

  • Data Analysis: Calculate the relative pyocyanin production by dividing the A520 by the OD600. Express the results as a percentage of the no-compound control.

Part 4: Conclusion and Future Directions

The 7-fluoroindole scaffold and its 7-azaindole bioisostere represent a powerful platform for modern drug discovery. The strategic placement of a fluorine atom confers significant advantages in metabolic stability and target engagement, while the core heterocyclic structure provides a versatile template for potent and selective modulation of diverse biological targets. The demonstrated success in oncology, particularly in kinase inhibition, and the novel anti-virulence applications against priority pathogens highlight the broad therapeutic potential of this chemical class.

Future research should focus on expanding the library of 7-fluoroindole derivatives to explore new therapeutic targets. For kinase inhibitors, efforts should be directed towards achieving greater isoform selectivity to minimize off-target effects and improve safety profiles. In the realm of infectious diseases, combination studies with traditional antibiotics could reveal synergistic effects.[20] For neurodegenerative disorders, the development of derivatives with enhanced blood-brain barrier permeability will be critical. As our understanding of disease biology deepens, the rational design of multifunctional 7-fluoroindole derivatives will undoubtedly lead to the development of next-generation therapeutics for some of our most challenging diseases.

References

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  • MDPI. Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model.
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Sources

Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 7-Fluoro and 5-Fluoro Indole-2-Methanol Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic placement of fluorine atoms in bioactive molecules is a cornerstone of modern medicinal chemistry, capable of profoundly influencing...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic placement of fluorine atoms in bioactive molecules is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a detailed comparative analysis of two constitutional isomers, 7-fluoroindole-2-methanol and 5-fluoroindole-2-methanol. We delve into their distinct synthetic pathways, contrasting physicochemical properties, and the subtle yet significant differences in their spectroscopic signatures. By understanding the nuanced effects of fluorine's placement on the indole scaffold, researchers can better leverage these isomers in the design of next-generation therapeutics. This document serves as a practical resource, offering not only theoretical insights but also detailed experimental protocols for their synthesis and characterization.

Introduction: The Strategic Role of Fluorine in Indole-Based Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including anti-inflammatory agents like indomethacin and antiviral drugs.[3] The introduction of fluorine, the most electronegative element, into the indole ring system can dramatically alter a molecule's properties.[4] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][6] It can also modulate the acidity (pKa) of nearby functional groups, such as the indole N-H, and fine-tune lipophilicity, which is crucial for membrane permeability and bioavailability.[4][5]

The position of the fluorine substituent is not trivial; it dictates the electronic and steric landscape of the molecule, leading to distinct biological activities. For instance, a study on the antimycobacterial activity of fluoroindoles demonstrated that 5-fluoroindole was significantly more potent than its 6- and 7-fluoro counterparts, highlighting the critical nature of isomeric purity and positional effects.[7] This guide will explore the consequences of placing a fluorine atom at either the 5- or 7-position of the indole-2-methanol scaffold, providing a framework for the rational design of fluorinated indole derivatives.

Synthesis of Positional Isomers

The synthesis of 7-fluoro and 5-fluoro indole-2-methanol typically involves a two-stage process: the formation of the appropriately fluorinated indole core, followed by functionalization at the C2 position. The choice of the initial synthetic strategy for the indole core is critical and often depends on the availability of starting materials.

Synthesis of the Fluoroindole Core

Several established methods can be adapted for the synthesis of 5- and 7-fluoroindole. The Leimgruber-Batcho and Fischer indole syntheses are common choices.[8]

  • Leimgruber-Batcho Indole Synthesis: This method is often preferred for its high yields and readily available starting materials, such as fluorinated 2-nitrotoluenes.[8] The process involves the formation of an enamine from the nitrotoluene, followed by reductive cyclization.

  • Fischer Indole Synthesis: This classic method involves the reaction of a fluorinated phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.[8]

Functionalization at the C2-Position

Once the fluoroindole core is obtained, the 2-hydroxymethyl group can be introduced. A common and effective method is the Vilsmeier-Haack formylation to produce the corresponding indole-2-carbaldehyde, which is then reduced to the alcohol.

The following diagram outlines a general workflow for the synthesis of these isomers.

G cluster_5F 5-Fluoroindole-2-methanol Synthesis cluster_7F 7-Fluoroindole-2-methanol Synthesis A1 5-Fluoro-2-nitrotoluene B1 Enamine Intermediate A1->B1 DMFDMA C1 5-Fluoroindole B1->C1 Reductive Cyclization (e.g., Pd/C, H2) D1 5-Fluoroindole-2-carbaldehyde C1->D1 Vilsmeier-Haack (POCl3, DMF) E1 5-Fluoroindole-2-methanol D1->E1 Reduction (e.g., NaBH4) A2 7-Fluoroisatin B2 7-Fluoroindole A2->B2 Reduction (e.g., NaBH4, BF3·OEt2) C2 7-Fluoroindole-2-carbaldehyde B2->C2 Vilsmeier-Haack (POCl3, DMF) D2 7-Fluoroindole-2-methanol C2->D2 Reduction (e.g., NaBH4)

General synthetic workflows for 5- and 7-fluoroindole-2-methanol.
Experimental Protocol: Synthesis of 5-Fluoroindole-2-methanol

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of 5-Fluoroindole from 5-Fluoro-2-nitrotoluene (Leimgruber-Batcho) [8][9]

  • To a solution of 5-fluoro-2-nitrotoluene in a suitable solvent (e.g., acetonitrile), add N,N-dimethylformamide dimethyl acetal (DMFDMA).

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and evaporate the solvent under reduced pressure. The crude enamine is typically used in the next step without further purification.

  • Dissolve the crude enamine in a solvent such as methanol or ethanol.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H2 gas) until the reduction is complete.

  • Filter the catalyst and concentrate the filtrate to obtain crude 5-fluoroindole, which can be purified by column chromatography.

Step 2: Formylation of 5-Fluoroindole

  • Cool a mixture of dimethylformamide (DMF) and a suitable solvent (e.g., acetonitrile) to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl3) while maintaining the low temperature.

  • After the addition is complete, slowly add a solution of 5-fluoroindole in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding it to a cold aqueous solution of a base (e.g., potassium hydroxide).

  • Heat the mixture under reflux to complete the hydrolysis.

  • Cool the mixture and collect the precipitated 5-fluoroindole-2-carbaldehyde by filtration.

Step 3: Reduction to 5-Fluoroindole-2-methanol

  • Suspend 5-fluoroindole-2-carbaldehyde in a suitable solvent, such as methanol or ethanol.

  • Add sodium borohydride (NaBH4) portion-wise at room temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water, and then acidify to a neutral pH.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoroindole-2-methanol. Purify by column chromatography or recrystallization.

A similar protocol can be adapted for the 7-fluoro isomer, starting from 7-fluoroisatin, which can be reduced to 7-fluoroindole.[10]

Comparative Physicochemical Properties

The position of the fluorine atom directly influences the electronic distribution within the indole ring, leading to measurable differences in physicochemical properties.

Property5-Fluoroindole-2-methanol7-Fluoroindole-2-methanolRationale for Difference
Melting Point (°C) Expected to be different due to variations in crystal lattice packing. 5-Fluoroindole has a melting point of 45-48°C.Expected to be different. 7-Fluoroindole has a melting point of 61-70°C.[11][12]The different dipole moments and molecular shapes of the isomers affect intermolecular forces and crystal packing efficiency.
pKa (Indole N-H) Expected to be slightly lower than unsubstituted indole-2-methanol.Expected to be lower than the 5-fluoro isomer.The 7-fluoro substituent exerts a stronger inductive electron-withdrawing effect on the N-H bond due to its closer proximity, increasing its acidity.
Lipophilicity (LogP) Fluorine generally increases lipophilicity.Expected to be similar to the 5-fluoro isomer, but minor differences can arise from changes in the overall dipole moment.The contribution of a single fluorine atom to LogP is relatively constant, but the overall molecular polarity can cause slight variations.
Solubility Soluble in polar organic solvents like methanol and ethanol.[13]Soluble in polar organic solvents like methanol.[14]Both isomers are expected to have similar solubility profiles in common organic solvents due to the presence of the polar hydroxymethyl group.

Spectroscopic Differentiation

Spectroscopic analysis, particularly NMR, is the most powerful tool for distinguishing between the 5-fluoro and 7-fluoro isomers.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment, making it an ideal technique for differentiating these isomers.[15] The chemical shift of the fluorine atom will be distinct for each isomer.

  • 5-Fluoroindole-2-methanol: The fluorine at the 5-position is primarily influenced by the fused pyrrole ring and the substituents on the benzene ring.

  • 7-Fluoroindole-2-methanol: The fluorine at the 7-position is in close proximity to the indole nitrogen and the C2-substituent, leading to a different electronic environment and thus a different chemical shift compared to the 5-fluoro isomer.

¹H and ¹³C NMR Spectroscopy

The position of the fluorine atom induces characteristic splitting patterns (J-coupling) in the ¹H and ¹³C NMR spectra of the aromatic protons and carbons.

  • Coupling Constants: The magnitude of the fluorine-proton (JHF) and fluorine-carbon (JCF) coupling constants depends on the number of bonds separating the nuclei. For instance, in the ¹H NMR of 5-fluoroindole-2-methanol, the H4 and H6 protons will show coupling to the fluorine atom. In the 7-fluoro isomer, the H6 proton will show a significant coupling.

  • Chemical Shifts: The electron-withdrawing nature of fluorine will deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield). This effect is more pronounced for nuclei closer to the fluorine atom.

The following diagram illustrates the key NMR interactions for differentiation.

Key proton-fluorine couplings for NMR-based differentiation.
Mass Spectrometry

Both isomers will have the same molecular weight (167.16 g/mol ) and will show an identical molecular ion peak in the mass spectrum. Fragmentation patterns may show subtle differences, but are generally less reliable for isomer differentiation compared to NMR.

Reactivity and Potential Applications

The electronic differences between the 5- and 7-fluoro isomers can influence their reactivity and biological profile.

  • Reactivity: The 5-position in indole is typically electron-rich and susceptible to electrophilic substitution. The electron-withdrawing fluorine at this position in the 5-fluoro isomer will deactivate the benzene ring towards further electrophilic aromatic substitution compared to the unsubstituted parent molecule. Conversely, the 7-fluoro isomer has a less deactivated C5 position, potentially altering its reactivity profile in further synthetic modifications.

  • Biological Activity: As seen with the parent fluoroindoles, the position of fluorine can be a determinant of biological activity.[7] The 7-fluoro substituent, due to its proximity to the indole nitrogen, may have a more significant impact on hydrogen bonding interactions with biological targets like enzymes and receptors. 7-Fluoroindole itself has been identified as an inhibitor of biofilm formation in P. aeruginosa.[16] 5-Fluoroindole is a versatile reagent used in the preparation of various bioactive agents, including immunosuppressants and anticancer agents.[13] These properties may translate to their 2-methanol derivatives, making them valuable scaffolds for drug discovery programs.

Conclusion

While 7-fluoroindole-2-methanol and 5-fluoroindole-2-methanol are simple constitutional isomers, the positional change of the fluorine atom imparts distinct and predictable differences in their physicochemical and spectroscopic properties. The most definitive method for their differentiation is multi-nuclear NMR spectroscopy, which reveals unique chemical shifts and coupling patterns for each isomer. These structural nuances can translate into different reactivity profiles and biological activities, underscoring the importance of precise positional control in the synthesis of fluorinated pharmaceuticals. This guide provides the foundational knowledge and practical protocols for researchers to synthesize, characterize, and strategically employ these valuable building blocks in the pursuit of novel therapeutics.

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Sources

Foundational

A Technical Guide to the Bioisosteric Applications of Fluorinated Indoles in Ligand Binding

Executive Summary The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] Its modification to enhance pharmacological properties is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] Its modification to enhance pharmacological properties is a central theme in drug discovery. Among the tools available to the medicinal chemist, the strategic incorporation of fluorine stands out for its profound ability to modulate the physicochemical and biological properties of a lead compound. This guide provides an in-depth technical exploration of fluorine as a bioisostere for hydrogen within the indole framework. We will dissect the causal relationships between fluorination and critical drug-like properties, including pKa, lipophilicity, metabolic stability, and target binding affinity. Through illustrative case studies and detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage fluorinated indoles to overcome challenges in ligand design and optimization.

The Foundational Principles: Indoles, Bioisosterism, and the Unique Role of Fluorine

The Indole Nucleus: A Privileged Scaffold

The indole ring system is considered a "privileged structure" because it is a recurring motif in compounds that exhibit high affinity for a diverse range of biological targets.[1] From serotonin receptors to protein kinases, the indole's unique combination of aromaticity, hydrogen-bonding capability (at the N-H), and defined steric volume allows it to participate in a wide array of ligand-receptor interactions. This inherent versatility makes it an ideal starting point for ligand design.

Bioisosterism: A Strategy of Rational Molecular Refinement

Bioisosterism is the principle of exchanging an atom or group of atoms in a molecule with another that possesses similar steric or electronic characteristics, with the goal of creating a new compound with improved biological properties.[3] The objective is not merely to replicate the original function but to enhance it—improving potency, selectivity, metabolic stability, or pharmacokinetic profiles.[4] Fluorine's relationship with hydrogen is a classic example of bioisosterism.

The Uniqueness of Fluorine in Medicinal Chemistry

Fluorine's utility stems from a unique combination of properties that distinguish it from hydrogen and other halogens:

  • Size Mimicry: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to replace hydrogen with minimal steric perturbation.[5]

  • Extreme Electronegativity: As the most electronegative element, fluorine creates a strong dipole moment in the C-F bond, profoundly influencing the electronic environment of adjacent functional groups.[5]

  • Bond Strength: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to the carbon-hydrogen bond (~99 kcal/mol), making it highly resistant to metabolic cleavage.[5][6]

This combination of properties allows for targeted molecular modifications that can solve common drug development problems.

The Physicochemical Consequences of Indole Fluorination

The strategic placement of fluorine on an indole scaffold is a powerful tool for fine-tuning its drug-like properties. The causality behind these changes is rooted in the fundamental electronic and steric effects of the fluorine atom.

Modulation of Acidity and Basicity (pKa)

The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers. For indole-based ligands that contain a basic amine, such as those targeting many GPCRs, this effect is critical. A high pKa can lead to extensive ionization at physiological pH, which improves aqueous solubility but can hinder membrane permeability and increase off-target ion channel binding.

  • Causality: By withdrawing electron density, fluorine stabilizes the neutral (unprotonated) form of a nearby amine, making it less basic (i.e., lowering its pKa).[5][7]

  • Field-Proven Insight: In the development of selective 5-HT1D receptor ligands, fluorination of the side chain was shown to significantly reduce the pKa of the basic piperidine or piperazine nitrogen.[7][8] This reduction in basicity had a dramatic and beneficial influence on oral absorption.[7]

Tuning Lipophilicity (LogP)

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often assumed to increase lipophilicity, fluorine's effect is highly context-dependent.

  • Causality: In aromatic systems, replacing a C-H with a C-F bond generally increases lipophilicity. However, the strong polarization of the N-H bond in the indole ring, when influenced by a nearby fluorine, can increase its hydrogen bond donating ability, which can lead to a decrease in lipophilicity (LogP).[9]

  • Experimental Data: Studies on 2-substituted indoles have demonstrated this effect quantitatively. The replacement of a C2-hydrogen with fluorine decreased the LogP from 2.14 to 1.29, a significant drop that enhances hydrophilicity.[9] Different fluorination patterns, such as vicinal versus geminal difluorination on an alkyl side chain, also have distinct and predictable effects on lipophilicity.[10][11]

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic oxidation by Cytochrome P450 (CYP) enzymes.[1][2]

  • Causality: The high strength of the C-F bond makes it resistant to the enzymatic C-H oxidation that is a primary route of metabolism for many drugs.[6][12] By replacing a metabolically labile hydrogen with fluorine, the molecule's half-life can be significantly extended.[2] This is a more mechanistically sound explanation than simply citing bond strengths; fluorination also alters the molecule's highest occupied molecular orbital (HOMO) energy, making it a poorer substrate for oxidative enzymes.[6][13]

  • Field-Proven Insight: This strategy is widely used in drug design. Placing fluorine on an aromatic ring at a position susceptible to hydroxylation is a very effective strategy to slow down oxidative metabolism.[2]

Controlling Conformation

Fluorine can exert profound control over the conformational preferences of a molecule through stereoelectronic effects, such as dipole-dipole interactions and hyperconjugation.[14][15][16]

  • Causality: By introducing localized dipoles and influencing orbital interactions, fluorine can stabilize specific rotamers or ring conformations.[15] This can "pre-organize" a ligand into the ideal conformation for binding to its target receptor, reducing the entropic penalty of binding and thus increasing affinity.

  • Field-Proven Insight: Crystallographic analysis of 2,3-difluorinated indolines has revealed the profound impact of fluorine on the conformational preferences of the indoline core, highlighting its potential for widespread application in drug discovery.[14]

Diagram 1: The Impact of Fluorination on Indole Properties This diagram illustrates the logical flow from the fundamental properties of fluorine to its downstream effects on the physicochemical and pharmacological properties of indole-based ligands.

G cluster_0 Fundamental Properties of Fluorine cluster_1 Primary Physicochemical Effects on Indole cluster_2 Resulting Pharmacological Improvements F_Size Small Size (H mimic) Affinity Enhanced Binding Affinity F_Size->Affinity Minimal Steric Clash F_Electro High Electronegativity pKa Lowers pKa of nearby groups F_Electro->pKa Inductive Effect LogP Modulates Lipophilicity F_Electro->LogP Alters Polarity Conformation Influences Conformation F_Electro->Conformation Stereoelectronic Effects F_Bond Strong C-F Bond Metabolism Blocks Metabolic Oxidation F_Bond->Metabolism Resists Cleavage PK Improved PK (e.g., Oral Absorption) pKa->PK LogP->PK HalfLife Increased Half-Life Metabolism->HalfLife Conformation->Affinity Selectivity Altered Selectivity Conformation->Selectivity

Caption: Causal relationships between fluorine's properties and ligand improvements.

Table 1: Quantitative Impact of Fluorination on Indole Physicochemical Properties This table summarizes experimental data showing how different fluorine-containing substituents at the C2 position of the indole ring dramatically alter acidity (pKa) and lipophilicity (LogP).

Substituent at C2Parent Indole (H)Fluoro (F)Trifluoromethyl (CF3)Pentafluorosulfanyl (SF5)Data Source
pKa (in Acetonitrile) 32.5727.2026.7624.44[9]
LogP 2.141.29>3.5>3.5[9]

This data clearly demonstrates the powerful electron-withdrawing effects of fluorinated groups, leading to a dramatic increase in the acidity (decrease in pKa) of the indole N-H. Note the significant drop in lipophilicity upon single fluorine substitution, contrasting with the large increase from the bulkier CF3 and SF5 groups.[9]

Case Studies: Fluorinated Indoles in Ligand-Binding Applications

The theoretical benefits of fluorination are validated by numerous successful applications in drug discovery programs.

Case Study: Serotonin (5-HT) Receptor Ligands
  • Target: 5-HT1D and 5-HT7 serotonin receptors, implicated in migraine and CNS disorders.[7][17]

  • Challenge: Early indole-based ligands often suffered from poor oral bioavailability due to the high basicity of their amine side chains.[7]

  • Bioisosteric Solution: Researchers synthesized a series of 3-(3-(piperidin-1-yl)propyl)indoles with fluorine atoms incorporated into the propyl linker.[7][8]

  • Outcome: The fluorinated analogues maintained high affinity and selectivity for the 5-HT1D receptor. Crucially, the fluorine atoms significantly lowered the pKa of the basic nitrogen, leading to dramatically improved oral absorption in rat models.[7] This work provides a clear, causative link between fluorine-induced pKa reduction and improved pharmacokinetic properties.

Case Study: Kinase Inhibitors
  • Target: Receptor Tyrosine Kinases (RTKs) like VEGFR, critical drivers of angiogenesis in cancer.[2][18]

  • Challenge: Achieving both high potency and favorable drug-like properties (e.g., metabolic stability) in ATP-competitive inhibitors.

  • Bioisosteric Solution: The successful oral multi-kinase inhibitor Sunitinib utilizes a 5-fluoroindolin-2-one core.[1][2] The fluorine atom is strategically positioned to make favorable interactions within the ATP binding pocket.

  • Outcome: The 5-fluoro substituent contributes to the overall binding affinity and pharmacological profile of Sunitinib, which was approved by the FDA for the treatment of renal cell carcinoma and other tumors.[2][18] This demonstrates the successful clinical application of a fluorinated indole scaffold in a major therapeutic agent.

Case Study: HIV-1 Antiviral Agents
  • Target: HIV-1 reverse transcriptase or entry mechanisms.

  • Challenge: Developing highly potent small molecule inhibitors to combat viral replication.

  • Bioisosteric Solution: In a series of indole-based HIV-1 inhibitors, replacement of a hydrogen with a fluorine at the C4 position of the indole ring was investigated.

  • Outcome: The 4-fluorinated indole derivative was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated parent compound.[19] This substantial increase in activity highlights how a single fluorine atom can dramatically enhance ligand-target interactions, likely through a combination of electronic and conformational effects.

Table 2: Comparative Binding Affinities of Fluorinated vs. Non-Fluorinated Indole Ligands This table provides examples of how fluorination impacts the binding affinity or potency of indole-based ligands against their respective targets.

Ligand ClassTargetNon-Fluorinated Analog (IC50 / Ki)Fluorinated Analog (IC50 / Ki)Improvement FactorData Source(s)
Rho Kinase (ROCK1) InhibitorROCK12500 nM (4-Fluoro)14 nM (6-Fluoro)~178x[19]
Serotonin Transporter LigandSERTModerate Affinity17 nMSignificant[19]
HIV-1 InhibitorHIV-1 WT-0.5 nM (4-Fluoro)-[19]

Note: Data presented is for illustrative purposes to show the magnitude of change possible with positional fluorine substitution.

Key Experimental Methodologies and Protocols

The successful application of fluorinated indoles relies on robust synthetic and analytical methodologies. The protocols described below are designed as self-validating systems, where the rationale behind each step is clarified to ensure reproducibility and understanding.

Protocol: Electrophilic Fluorination of a 3-Substituted Indole

This protocol describes the synthesis of a 3-fluorooxindole from a 3-substituted indole, a common transformation that highlights the reactivity of the indole ring and the use of modern fluorinating agents.[20]

  • Objective: To introduce a fluorine atom at the C3 position of an indole derivative using an electrophilic fluorine source.

  • Principle: The electron-rich indole ring is susceptible to electrophilic attack. Selectfluor (F-TEDA-BF4) is a safe and effective electrophilic fluorinating agent that delivers "F+". The reaction proceeds via an initial attack, followed by rearrangement and reaction with water to form the 3-fluorooxindole.

  • Materials:

    • 3-substituted indole (e.g., Tryptophan derivative)

    • Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Acetonitrile (MeCN), HPLC grade

    • Deionized Water

    • Saturated Sodium Bicarbonate (NaHCO3) solution

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO4)

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask, dissolve the 3-substituted indole (1.0 eq) in a 1:1 mixture of acetonitrile and water. Causality: The mixed solvent system ensures solubility for both the organic substrate and the ionic fluorinating agent.

    • Reagent Addition: Add Selectfluor (1.1 eq) to the solution in one portion at room temperature. Stir the mixture vigorously.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours). Trustworthiness: Careful monitoring prevents over-reaction and ensures the reaction is complete before workup.

    • Quenching: Once complete, quench the reaction by adding saturated NaHCO3 solution to neutralize any acidic byproducts.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Causality: The product is organic-soluble and will move into the ethyl acetate layer, leaving inorganic salts in the aqueous layer.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure 3-fluorooxindole.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). Self-Validation: Comprehensive characterization is non-negotiable and validates the identity and purity of the synthesized compound.

Protocol: Ligand Binding Affinity Determination via Fluorescence Polarization (FP)
  • Objective: To determine the dissociation constant (Kd) of a fluorinated indole ligand for its target protein.

  • Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein, its tumbling slows dramatically, leading to a high polarization signal. A competition experiment is performed where the unlabeled test ligand (the fluorinated indole) displaces the tracer, causing a decrease in polarization.

  • Materials:

    • Purified target protein

    • Fluorescently labeled tracer ligand (known to bind the target)

    • Unlabeled test ligand (the synthesized fluorinated indole)

    • Assay buffer (e.g., PBS with 0.01% Tween-20)

    • Microplate reader with FP capabilities

    • 384-well, low-volume, black microplates

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a serial dilution of the unlabeled test ligand in assay buffer. Prepare solutions of the target protein and fluorescent tracer at 2x the final desired concentration. Causality: Using 2x concentrations allows for equal volume additions, minimizing pipetting errors.

    • Plate Layout: To each well of the microplate, add the serially diluted test ligand. Include control wells for "no protein" (low polarization) and "no competitor" (high polarization).

    • Protein/Tracer Addition: Add a premixed solution of the target protein and fluorescent tracer to all wells. The final concentrations should be such that the protein concentration is at or below the expected Kd of the tracer, and the tracer concentration is low (e.g., 1-5 nM).

    • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light. Trustworthiness: Ensuring the reaction reaches equilibrium is essential for accurate Kd determination.

    • Measurement: Read the fluorescence polarization on a compatible microplate reader.

    • Data Analysis: Plot the measured polarization values against the logarithm of the test ligand concentration. Fit the resulting sigmoidal dose-response curve using non-linear regression (e.g., four-parameter logistic equation) to determine the IC50 value.

    • Kd Calculation: Convert the IC50 to a Ki (an estimate of the Kd) using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent tracer. Self-Validation: The Cheng-Prusoff correction accounts for the competitive nature of the assay, providing a more accurate measure of the test ligand's intrinsic affinity.

Diagram 2: Experimental Workflow for Binding Affinity (FP Assay) This diagram outlines the sequential steps involved in determining the binding affinity of a newly synthesized fluorinated indole using a fluorescence polarization competition assay.

G cluster_workflow Fluorescence Polarization Competition Assay Workflow A 1. Prepare Reagents - Serial Dilution of Test Ligand - 2x Protein Solution - 2x Fluorescent Tracer B 2. Plate Assay - Add Test Ligand to Wells - Add Protein/Tracer Mix A->B C 3. Incubate - Reach Equilibrium - Protect from Light B->C D 4. Read Plate - Measure Fluorescence Polarization C->D E 5. Analyze Data - Plot Polarization vs. [Ligand] - Fit Curve to get IC50 D->E F 6. Calculate Ki - Apply Cheng-Prusoff Equation E->F G Final Kd Value F->G

Caption: Step-by-step workflow for FP-based ligand affinity determination.

Advanced Characterization: ¹⁹F NMR for In-Situ Binding Analysis

For projects requiring deeper mechanistic insight, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool.[21]

  • Principle: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR.[22][23] The chemical shift of the fluorine atom on the indole ligand is exquisitely sensitive to its local electronic environment.[23] Upon binding to a protein, this environment changes, causing a perturbation (a shift or broadening) of the ¹⁹F NMR signal.

  • Application: Researchers can directly observe the binding event from the ligand's perspective. By titrating the protein into a solution of the fluorinated indole, one can monitor changes in the ¹⁹F spectrum to determine binding affinity (Kd), stoichiometry, and even kinetics.[24][25] This technique is particularly valuable for fragment-based drug discovery (FBDD) and for studying weak interactions.[25] It provides a direct, unambiguous readout of binding without the need for fluorescent labels or surface immobilization.[24]

Conclusion and Future Perspectives

The bioisosteric replacement of hydrogen with fluorine in the indole scaffold is a validated and highly effective strategy in modern drug discovery. This technical guide has demonstrated that the strategic incorporation of fluorine is not a matter of trial and error, but a rational design choice grounded in the principles of physical organic chemistry. By leveraging fluorine's unique ability to modulate pKa, lipophilicity, metabolic stability, and conformation, medicinal chemists can systematically address common liabilities in lead compounds.

The case studies presented—from enhancing the oral bioavailability of serotonin receptor ligands to dramatically boosting the potency of antiviral agents—underscore the transformative potential of this single-atom substitution. The detailed protocols for synthesis and binding analysis provide a practical framework for researchers to apply these concepts in their own work.

Looking forward, the continued development of novel synthetic fluorination methods will further expand the chemical space available to drug designers.[4] Furthermore, the increasing application of advanced biophysical techniques like ¹⁹F NMR will allow for an even deeper understanding of the precise molecular interactions between fluorinated indoles and their biological targets, paving the way for the next generation of highly optimized and effective therapeutics.

References

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC, National Center for Biotechnology Information. [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]

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  • Fluorine-containing indoles. Daneshyari. [Link]

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  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

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  • Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. ResearchGate. [Link]

  • Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions. University of Delaware. [Link]

  • How to determine binding affinity with a microplate reader. BMG Labtech. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC, National Center for Biotechnology Information. [Link]

  • 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE, University of Florence. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Science. [Link]

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Protocols & Analytical Methods

Method

Protecting Group Strategies for 7-Fluoroindole Nitrogen during Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 7-Fluoroindole and its N-H Protection 7-Fluoroindole is a privileged heterocyclic motif in medicinal chemistry, fr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Fluoroindole and its N-H Protection

7-Fluoroindole is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] The fluorine atom at the 7-position introduces unique electronic properties, influencing the molecule's overall reactivity and intermolecular interactions.[3] During the synthesis of complex molecules containing the 7-fluoroindole scaffold, the reactive N-H bond of the indole nucleus often requires protection to prevent undesired side reactions and to direct reactivity to other positions of the molecule. The selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency, yield, and success of a synthetic route.

This comprehensive guide provides an in-depth analysis of common and effective protecting group strategies for the nitrogen of 7-fluoroindole. It is designed to equip researchers with the necessary knowledge to make informed decisions and execute reliable synthetic protocols. We will delve into the mechanistic rationale behind the choice of protecting groups, provide detailed, step-by-step experimental procedures for their installation and removal, and offer a comparative overview to guide your synthetic strategy.

The Influence of the 7-Fluoro Substituent: An Electronic Perspective

The presence of the highly electronegative fluorine atom at the 7-position of the indole ring has a significant impact on the acidity of the N-H bond. Through its strong electron-withdrawing inductive effect, the fluorine atom pulls electron density away from the pyrrole ring, thereby increasing the acidity of the N-H proton compared to unsubstituted indole.[4] This heightened acidity (a lower pKa) facilitates deprotonation, allowing for the use of milder bases in the N-protection step. However, it can also influence the stability of the protecting group and the conditions required for its removal. A clear understanding of this electronic effect is paramount for selecting the optimal protecting group and reaction conditions.

Comparative Analysis of Key Protecting Groups for 7-Fluoroindole

The choice of a protecting group is dictated by its stability to the reaction conditions planned in subsequent synthetic steps and the ease and selectivity of its removal. For 7-fluoroindole, three widely used protecting groups—Tosyl (Ts) , tert-Butoxycarbonyl (Boc) , and 2-(Trimethylsilyl)ethoxymethyl (SEM) —offer a range of stabilities and deprotection strategies.

Protecting GroupAbbreviationKey Stability CharacteristicsCommon Deprotection Methods
Tosyl TsVery stable to acidic and many oxidative/reductive conditions.Strong base (e.g., KOH, NaOH) at high temperatures; Mild basic conditions (e.g., Cs₂CO₃ in MeOH/THF); Reductive cleavage.
tert-Butoxycarbonyl BocStable to basic and nucleophilic conditions.Acidic conditions (e.g., TFA, HCl); Thermolysis (can be microwave-assisted).
2-(Trimethylsilyl)ethoxymethyl SEMStable to a wide range of nucleophilic and basic conditions.Fluoride ion sources (e.g., TBAF); Acidic conditions.

Detailed Application Notes and Protocols

I. Tosyl (Ts) Protection: A Robust and Reliable Strategy

The tosyl group is a robust protecting group, offering excellent stability across a wide range of synthetic transformations. Its electron-withdrawing nature further deactivates the indole ring towards electrophilic attack.

Causality Behind Experimental Choices: The increased acidity of the 7-fluoroindole N-H allows for efficient deprotonation with moderately strong bases like sodium hydride (NaH). The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the dissolution of the indole and the resulting sodium salt.

Experimental Protocol: N-Tosylation of 7-Fluoro-5-methyl-1H-indole [3]

This protocol is adapted from the synthesis of a precursor for an influenza PB2 inhibitor.

  • Deprotonation: To a solution of 7-fluoro-5-methyl-1H-indole (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Pour the reaction mixture into ice water and stir for 10 minutes. The product will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum to afford the desired N-tosylated 7-fluoroindole.

Deprotection of the Tosyl Group: A Mild Approach Using Cesium Carbonate [5]

Harsh conditions often required for tosyl group removal can be incompatible with sensitive functional groups. A milder method using cesium carbonate is highly effective for N-detosylation of indoles.

Experimental Protocol: N-Detosylation using Cesium Carbonate

  • Reaction Setup: Dissolve the N-tosyl-7-fluoroindole derivative (1.0 eq) in a mixture of THF and methanol (2:1 v/v).

  • Addition of Base: Add cesium carbonate (Cs₂CO₃, 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography.

Visualization of the Tosyl Protection and Deprotection Workflow

Tosyl_Workflow cluster_protection N-Tosylation cluster_deprotection N-Detosylation 7-Fluoroindole 7-Fluoroindole TsCl_Base TsCl, NaH DMF, 0 °C to RT 7-Fluoroindole->TsCl_Base N-Ts-7-Fluoroindole N-Ts-7-Fluoroindole TsCl_Base->N-Ts-7-Fluoroindole N-Ts-7-Fluoroindole_dep N-Ts-7-Fluoroindole Cs2CO3_MeOH_THF Cs₂CO₃ MeOH/THF N-Ts-7-Fluoroindole_dep->Cs2CO3_MeOH_THF 7-Fluoroindole_dep 7-Fluoroindole Cs2CO3_MeOH_THF->7-Fluoroindole_dep

Caption: Workflow for the protection and deprotection of 7-fluoroindole with a tosyl group.

II. tert-Butoxycarbonyl (Boc) Protection: A Versatile and Acid-Labile Group

The Boc group is one of the most common nitrogen protecting groups due to its ease of introduction and its selective removal under acidic conditions.

Causality Behind Experimental Choices: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). A base is required to deprotonate the indole nitrogen. For the more acidic 7-fluoroindole, a milder base like triethylamine (TEA) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often sufficient.

Experimental Protocol: General Procedure for N-Boc Protection of Indoles [6]

  • Reaction Setup: Dissolve the 7-fluoroindole (1.0 eq) in an anhydrous solvent such as THF or dichloromethane (DCM).

  • Addition of Reagents: Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Deprotection of the Boc Group: Standard and Mild Conditions

The Boc group is readily cleaved under acidic conditions. For substrates sensitive to strong acids, milder thermolytic methods can be employed.

Experimental Protocol 1: Acidic Deprotection with Trifluoroacetic Acid (TFA) [7]

  • Reaction Setup: Dissolve the N-Boc-7-fluoroindole (1.0 eq) in DCM.

  • Addition of Acid: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free indole.

Experimental Protocol 2: Thermolytic Deprotection in Fluorinated Alcohols [8]

This method is particularly useful for acid-sensitive substrates.

  • Reaction Setup: Dissolve the N-Boc-7-fluoroindole in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).

  • Reaction: Heat the solution to reflux. For faster reaction times, microwave irradiation can be utilized.

  • Work-up: Upon completion, remove the solvent under reduced pressure to yield the deprotected 7-fluoroindole.

Visualization of the Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection 7-Fluoroindole 7-Fluoroindole Boc2O_Base Boc₂O, TEA, DMAP THF or DCM, RT 7-Fluoroindole->Boc2O_Base N-Boc-7-Fluoroindole N-Boc-7-Fluoroindole Boc2O_Base->N-Boc-7-Fluoroindole N-Boc-7-Fluoroindole_dep N-Boc-7-Fluoroindole Acid_or_Heat TFA/DCM or Heat in TFE/HFIP N-Boc-7-Fluoroindole_dep->Acid_or_Heat 7-Fluoroindole_dep 7-Fluoroindole Acid_or_Heat->7-Fluoroindole_dep

Caption: Workflow for the protection and deprotection of 7-fluoroindole with a Boc group.

III. 2-(Trimethylsilyl)ethoxymethyl (SEM) Protection: Orthogonal and Fluoride-Labile

The SEM group is stable to a broad range of reaction conditions and offers an orthogonal deprotection strategy using fluoride ions, which is a significant advantage in complex syntheses.

Causality Behind Experimental Choices: Similar to tosylation, SEM protection requires deprotonation of the indole nitrogen. Sodium hydride is a suitable base for this transformation.

Experimental Protocol: General Procedure for N-SEM Protection of Indoles

  • Deprotonation: To a solution of 7-fluoroindole (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Addition of SEM Chloride: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Deprotection of the SEM Group: Fluoride-Mediated Cleavage [7]

The most common and selective method for SEM group removal involves the use of a fluoride source.

Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)

  • Reaction Setup: Dissolve the N-SEM-7-fluoroindole (1.0 eq) in anhydrous THF.

  • Addition of Fluoride: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to reflux, monitoring by TLC. N-SEM deprotection can sometimes be sluggish, requiring elevated temperatures.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualization of the SEM Protection and Deprotection Workflow

SEM_Workflow cluster_protection N-SEM Protection cluster_deprotection N-SEM Deprotection 7-Fluoroindole 7-Fluoroindole SEMCl_Base SEM-Cl, NaH DMF, 0 °C to RT 7-Fluoroindole->SEMCl_Base N-SEM-7-Fluoroindole N-SEM-7-Fluoroindole SEMCl_Base->N-SEM-7-Fluoroindole N-SEM-7-Fluoroindole_dep N-SEM-7-Fluoroindole TBAF_THF TBAF THF, RT to Reflux N-SEM-7-Fluoroindole_dep->TBAF_THF 7-Fluoroindole_dep 7-Fluoroindole TBAF_THF->7-Fluoroindole_dep

Caption: Workflow for the protection and deprotection of 7-fluoroindole with a SEM group.

Conclusion

The successful synthesis of complex molecules bearing the 7-fluoroindole moiety hinges on a well-devised protecting group strategy. The choice between a robust tosyl group, a versatile Boc group, or an orthogonally-cleavable SEM group should be guided by the specific requirements of the synthetic route. The increased acidity of the 7-fluoroindole N-H bond, a direct consequence of the fluorine's electron-withdrawing nature, is a key factor to consider when selecting the base and conditions for the protection step. By understanding the principles outlined in this guide and utilizing the detailed protocols provided, researchers can confidently navigate the challenges of working with this important heterocyclic building block.

References

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Application

Application Note: Strategic Solvent Selection for (7-Fluoro-1H-indol-2-yl)methanol in Biological Assays

Introduction The indole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents.[1] (7-Fluoro-1H-indol-2-yl)methanol, a functionalized indole derivative, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents.[1] (7-Fluoro-1H-indol-2-yl)methanol, a functionalized indole derivative, represents a class of compounds with significant potential for biological investigation. However, a critical and often underestimated challenge in screening such compounds is their typically low aqueous solubility.[2][3] The choice of solvent to create stock solutions and their subsequent dilution into aqueous bioassay media is a pivotal step that can profoundly impact data quality, reproducibility, and the ultimate interpretation of a compound's activity.[3]

An inappropriate solvent or concentration can lead to compound precipitation, underestimated potency, or direct solvent-induced artifacts, such as cytotoxicity or assay interference.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and validating a suitable solvent system for (7-Fluoro-1H-indol-2-yl)methanol to ensure the generation of reliable and accurate data in cell-based and enzymatic bioassays.

Physicochemical Profile of (7-Fluoro-1H-indol-2-yl)methanol

Understanding the inherent properties of (7-Fluoro-1H-indol-2-yl)methanol is the first step in devising a solubilization strategy. The structure consists of a bicyclic indole core, which is largely hydrophobic, a polar hydroxymethyl (-CH₂OH) group, and an electron-withdrawing fluorine atom.

  • Structure:

    • Indole Core: Aromatic and hydrophobic.[5]

    • Hydroxymethyl Group (-CH₂OH): Capable of hydrogen bonding, contributing to some polar character.

    • 7-Fluoro Group (-F): Increases lipophilicity and can alter electronic properties.

This amphipathic nature—possessing both hydrophobic and hydrophilic regions—suggests that while it is unlikely to be soluble in purely aqueous media, it should be readily soluble in polar aprotic organic solvents. The parent molecule, (1H-indol-2-yl)methanol, has a predicted XLogP3 of 1.3, indicating moderate lipophilicity.[6] The addition of a fluorine atom is expected to slightly increase this value.

The Solvent Dilemma: Balancing Solubilizing Power and Biocompatibility

The ideal solvent for a bioassay should possess high solubilizing power for the test compound while having minimal impact on the biological system.[7] In practice, a compromise must be found. The most common approach is the use of a water-miscible organic co-solvent to prepare a high-concentration stock solution, which is then diluted to a final, low concentration in the aqueous assay medium.[7][8]

Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for this purpose due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds.[9] However, it is not inert and can exert its own biological effects.

Table 1: Comparison of Common Solvents for Bioassay Stock Solutions

SolventKey AdvantagesKey Disadvantages & Recommended LimitsAssay Compatibility
DMSO Excellent solubilizing power for diverse compounds.[9]Can be cytotoxic or induce cell differentiation at concentrations >0.5-1%.[10][11][12] May affect enzyme activity.[13]Widely used in cell-based and enzyme assays. Final concentration should be kept to a minimum, typically ≤0.5%.[4][11]
Ethanol (EtOH) Biocompatible at low concentrations; often used for plant extracts.[4]Less powerful solvent than DMSO. Can have immunosuppressive or cytotoxic effects at concentrations >1-5%.[4]Suitable for many cell-based and enzyme assays. Final concentration should ideally be ≤0.5%.
Methanol (MeOH) Good solubilizing power for many organic compounds.More toxic than ethanol. Can be tolerated in some robust assays.Use with caution, especially in sensitive cell lines. Zebrafish embryos tolerate it relatively well.[14]
N,N-Dimethylformamide (DMF) High solubilizing power.Generally more toxic than DMSO.[7]Used as an alternative to DMSO when solubility is a major issue, but requires rigorous toxicity testing.

A Validated Protocol for Solvent Selection and Optimization

To ensure data integrity, the choice of solvent and its final concentration must be empirically validated for your specific bioassay. This section provides a systematic workflow to determine the optimal conditions for (7-Fluoro-1H-indol-2-yl)methanol.

Solvent_Selection_Workflow cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Stock Solution & Dilution cluster_2 Phase 3: Vehicle Tolerance Validation A Weigh Compound B Test Solubility in Primary Solvents (e.g., DMSO, EtOH, DMF) A->B C Identify Lead Solvent(s) (Target: 10-20 mM Stock) B->C D Prepare Concentrated Stock (e.g., 20 mM in DMSO) C->D Solvent Found E Perform Serial Dilution into Aqueous Assay Buffer D->E F Visually Inspect for Precipitation E->F F->B Precipitation Observed G Prepare Vehicle Controls (Solvent dilutions w/o compound) F->G Solution Clear H Run Bioassay with Vehicle Controls G->H I Analyze Assay Readout (e.g., Cell Viability, Enzyme Activity) H->I I->C Assay Interference Observed J Determine Max. Tolerated Solvent Concentration I->J K Optimized Protocol J->K Proceed with Experiment

Caption: Workflow for Solvent Selection and Validation.

Protocol 3.1: Initial Solubility Screening

Objective: To identify the most effective primary solvent for creating a high-concentration stock solution.

  • Preparation: Aliquot approximately 1-2 mg of (7-Fluoro-1H-indol-2-yl)methanol into several separate, clear glass vials.

  • Solvent Addition: To the first vial, add the primary candidate solvent (e.g., 100% DMSO) dropwise, vortexing between additions.

  • Observation: Continue adding solvent until the compound is fully dissolved. Record the volume of solvent required to create a clear solution.

  • Calculation: Calculate the approximate solubility in mg/mL and convert to molarity. The goal is to achieve a concentration of at least 10-20 mM to allow for a wide range of dilutions.

  • Repeat: Repeat steps 2-4 for other candidate solvents (e.g., Ethanol, DMF).

  • Selection: Choose the solvent that provides the desired stock concentration with the smallest volume. For many indole derivatives, DMSO will be the most effective.[5][7]

Protocol 3.2: Vehicle Tolerance Study

Objective: To determine the maximum concentration of the selected solvent that can be used in the bioassay without causing artifacts. This is the most critical step for ensuring data validity.[15]

  • Assay Setup: Prepare your bioassay (e.g., plate cells, prepare enzyme reaction mix) as you would for a compound screening experiment.

  • Prepare Vehicle Series: In a separate plate or tubes, create a serial dilution of your chosen solvent (e.g., DMSO) in the final assay buffer. This series should span a range that includes and exceeds your intended final concentration (e.g., from 2% down to 0.01%).

  • Controls: Include the following essential controls:

    • Negative Control: Assay buffer with no solvent added. This serves as the baseline for a normal, unperturbed system.[15]

    • Positive Control: A known activator or inhibitor for your assay to ensure the system is responsive.[15]

    • Vehicle Controls: The series of solvent dilutions prepared in step 2. These are used to assess the effect of the solvent itself.[16][17]

  • Execution: Add the vehicle control dilutions to the appropriate wells of your assay plate. The volume added should be identical to the volume you will use to add your test compound.

  • Incubation & Readout: Incubate the plate for the standard duration of your assay and then perform the final readout (e.g., measure cell viability, fluorescence, luminescence).

  • Data Analysis: Plot the assay signal as a function of the solvent concentration. The highest concentration of solvent that does not cause a statistically significant deviation from the negative control is your maximum tolerated concentration. For most cell lines, this is typically at or below 0.5% DMSO.[10][11][18]

Best Practices and Troubleshooting

  • Stock Solution Storage: Store stock solutions in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause compound precipitation.[19]

  • Dilution Technique: When diluting the DMSO stock into aqueous buffer, add the stock solution to the buffer while vortexing. Never add aqueous buffer to a concentrated DMSO stock, as this can cause the compound to crash out.[19]

  • Precipitation Observed: If your compound precipitates upon dilution into the assay medium, your options are:

    • Reduce the final concentration of the compound in the assay.[7]

    • Increase the percentage of the co-solvent, but only if it remains below the maximum tolerated level determined in your vehicle tolerance study.[7]

    • Consider alternative solubilization techniques, such as using cyclodextrins, although this adds another layer of complexity.[4][20]

  • Enzyme Assays: Organic solvents can directly impact enzyme structure and activity.[21][22][23] Some enzymes are inhibited by solvents, while others may even show enhanced activity.[13][24] A vehicle tolerance study is therefore equally critical for enzymatic assays.

Conclusion

The successful use of (7-Fluoro-1H-indol-2-yl)methanol in bioassays is critically dependent on a rational and empirically validated solvent selection strategy. While DMSO is a powerful and common choice, its potential for bioactivity necessitates careful control. By systematically screening for solubility and, most importantly, performing a rigorous vehicle tolerance study, researchers can establish an experimental window where the observed biological effects can be confidently attributed to the test compound and not the solvent. This methodical approach is fundamental to the principles of good scientific practice and is essential for generating high-quality, reproducible data in drug discovery and development.

References

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  • Toll-Riera, M., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Human & Experimental Toxicology, 35(9), 935-943. Available from: [Link]

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Method

The Strategic Application of (7-Fluoro-1H-indol-2-yl)methanol in the Design of Next-Generation Kinase Inhibitors

Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1] The indole n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1] The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[2] Its structural versatility and ability to form key interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design. The strategic introduction of fluorine into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability.[3] This application note provides a detailed guide for researchers and drug development professionals on the utilization of (7-Fluoro-1H-indol-2-yl)methanol , a key building block for the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and outline robust methods for evaluating the biological activity of its derivatives.

The Rationale for Fluorination: Enhancing Drug-Like Properties

The incorporation of fluorine into a drug candidate is a well-established strategy to improve its therapeutic profile.[4] The strong electron-withdrawing nature of fluorine can modulate the acidity and basicity of nearby functional groups, influencing their interactions with biological targets.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolically labile sites and increase the metabolic stability of a compound, prolonging its therapeutic effect.[6] In the context of kinase inhibitors, fluorination can also enhance binding affinity to the target protein.[3]

Physicochemical Properties of (7-Fluoro-1H-indol-2-yl)methanol

To effectively utilize (7-Fluoro-1H-indol-2-yl)methanol in a drug discovery program, a thorough understanding of its physicochemical properties is essential.

PropertyValueSignificance in Drug Design
Molecular Formula C₉H₈FNOProvides the foundation for further chemical modification.
Molecular Weight 165.16 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Appearance Off-white to light yellow solidStandard for a small molecule building block.
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.Facilitates its use in a wide range of chemical reactions.
Reactivity The hydroxyl group is a key handle for derivatization. The indole nitrogen can be protected or substituted.Offers multiple points for chemical diversification to explore structure-activity relationships.

Synthetic Protocol: From Building Block to Potent Inhibitor

This section details a representative synthetic pathway to a hypothetical kinase inhibitor, "Inhibitor-7F" , starting from (7-Fluoro-1H-indol-2-yl)methanol. This protocol is designed to be a robust and adaptable template for the synthesis of a library of analogs.

Diagram of the Synthetic Pathway

Synthetic_Pathway A (7-Fluoro-1H-indol-2-yl)methanol B Protection of Indole N-H A->B Boc₂O, TEA, DCM C Activation of Hydroxyl Group B->C MsCl, TEA, DCM D Nucleophilic Substitution with Amine C->D Heterocyclic Amine, K₂CO₃, DMF E Deprotection D->E TFA, DCM F Final Inhibitor-7F E->F

Caption: Synthetic scheme for Inhibitor-7F.

Step-by-Step Synthesis of Inhibitor-7F

Materials:

  • (7-Fluoro-1H-indol-2-yl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanesulfonyl chloride (MsCl)

  • A suitable heterocyclic amine (e.g., 4-(piperazin-1-yl)aniline)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Protection of the Indole Nitrogen:

    • Dissolve (7-Fluoro-1H-indol-2-yl)methanol (1.0 eq) in DCM.

    • Add TEA (1.2 eq) and cool the mixture to 0 °C.

    • Add Boc₂O (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-Boc protected intermediate.

  • Activation of the Hydroxyl Group:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in DCM and cool to 0 °C.

    • Add TEA (1.5 eq).

    • Add MsCl (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification.

  • Nucleophilic Substitution:

    • Dissolve the mesylated intermediate (1.0 eq) and the chosen heterocyclic amine (1.2 eq) in DMF.

    • Add K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection of the Indole Nitrogen:

    • Dissolve the product from the previous step (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, Inhibitor-7F .

In Vitro Kinase Inhibition Assay Protocol

To determine the potency of the synthesized inhibitor against its target kinase, a robust and reproducible in vitro assay is crucial. The following protocol describes a common luminescence-based kinase assay.[7]

Diagram of Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor-7F B Incubate Kinase and Inhibitor A->B Pre-incubation C Initiate Kinase Reaction (Add Substrate/ATP) B->C Reaction Start D Stop Reaction and Add Detection Reagent C->D Reaction Quench E Measure Luminescence D->E Signal Detection F Data Analysis (IC₅₀) E->F

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Kinase Assay Protocol

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Synthesized Inhibitor-7F

  • Dimethyl sulfoxide (DMSO)

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Inhibitor-7F in DMSO (e.g., 10 mM).

    • Create a serial dilution of the inhibitor in assay buffer containing a constant percentage of DMSO.

    • Prepare solutions of the kinase, substrate, and ATP in assay buffer at the desired concentrations. The ATP concentration should ideally be at or near the Km for the kinase to accurately determine ATP-competitive inhibition.[8]

  • Assay Plate Setup:

    • Add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (for control wells) to the wells of the 384-well plate.

    • Add the kinase solution (e.g., 2.5 µL) to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to all wells.

    • Incubate the plate at the optimal temperature for the kinase (often 30 °C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the luminescence-based assay kit. This typically involves a two-step addition of reagents.

    • Incubate the plate as recommended by the kit manufacturer.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background signal (from "no enzyme" control wells).

    • Normalize the data to the "no inhibitor" (DMSO) control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay Protocol: Assessing Cellular Potency

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide crucial information about a compound's ability to penetrate cells, engage its target in a cellular context, and exert a biological effect.[9]

Diagram of a Cell-Based Assay Workflow

Cell_Based_Assay_Workflow A Seed Cells in Microplate B Treat Cells with Inhibitor-7F A->B Cell Adhesion C Incubate for Desired Time B->C Treatment D Assay for Cell Viability or Target Phosphorylation C->D Endpoint Assay E Measure Signal (e.g., Absorbance, Fluorescence) D->E Signal Detection F Data Analysis (EC₅₀) E->F

Caption: General workflow for a cell-based assay.

Step-by-Step Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line known to be dependent on the target kinase.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Inhibitor-7F

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Inhibitor-7F in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration and determine the EC₅₀ value.

Conclusion and Future Directions

(7-Fluoro-1H-indol-2-yl)methanol is a valuable and strategically designed building block for the synthesis of novel kinase inhibitors. The 7-fluoro substitution offers the potential for improved metabolic stability and target engagement, while the 2-methanol group provides a convenient handle for chemical elaboration. The protocols outlined in this application note provide a comprehensive framework for the synthesis and biological evaluation of kinase inhibitors derived from this promising scaffold. Further exploration of the structure-activity relationship by synthesizing a diverse library of analogs will be crucial for optimizing potency, selectivity, and overall drug-like properties, ultimately leading to the development of next-generation targeted therapies.

References

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). PubMed. [Link]

  • Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 226-245. [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025, December 17). Inhance Technologies. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-803. [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. [Link]

  • Cell-based Kinase Assays. (n.d.). Profacgen. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2023, December 14). Frontiers. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

  • Synthesis of 7-fluoro- 1H-indole-2,3-dione. (2020, March 23). PrepChem.com. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry. [Link]

Sources

Application

Methods for functionalizing the hydroxyl group of 7-fluoroindole-2-methanol

Application Note: Strategic Functionalization of 7-Fluoroindole-2-methanol Executive Summary 7-Fluoroindole-2-methanol (CAS: 313337-12-5) is a high-value scaffold in medicinal chemistry.[1] The 7-fluorine substituent fun...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 7-Fluoroindole-2-methanol

Executive Summary

7-Fluoroindole-2-methanol (CAS: 313337-12-5) is a high-value scaffold in medicinal chemistry.[1] The 7-fluorine substituent functions as a metabolic blocker (preventing oxidation at the typically reactive C7 position) and modulates the lipophilicity and pKa of the indole ring. However, the functionalization of the C2-hydroxymethyl group presents a specific chemoselectivity challenge: the electron-withdrawing nature of the 7-fluorine atom increases the acidity of the indole N-H (pKa ~15-16 vs. ~17 for unsubstituted indole), making competitive N-alkylation a significant risk under basic conditions.[1]

This guide details three "self-validating" protocols designed to functionalize the hydroxyl group while preserving the integrity of the indole core.

Strategic Decision Matrix

Before initiating synthesis, select the pathway that matches your downstream requirements. The 7-fluoro substituent dictates that neutral or acidic conditions are generally superior to basic conditions to avoid N-deprotonation.[1]

G Start 7-Fluoroindole- 2-methanol Decision Target Moiety? Start->Decision Aldehyde Aldehyde (Reactive Intermediate) Decision->Aldehyde Oxidation (Method A) Halide Alkyl Chloride/Bromide (Electrophile) Decision->Halide Activation (Method B) EtherAmine Ether / Amine (Direct Coupling) Decision->EtherAmine Mitsunobu (Method C)

Figure 1: Decision matrix for functionalization pathways. Color coding indicates the distinct chemical environments required.

Method A: Chemoselective Oxidation (Aldehyde Synthesis)

Objective: Convert the primary alcohol to an aldehyde without over-oxidation to carboxylic acid or polymerization of the indole.

Scientific Rationale: Indole-2-methanols are benzylic-like.[1] Strong oxidants (Jones reagent, KMnO4) often cleave the indole double bond or cause polymerization. Activated Manganese Dioxide (


)  is the gold standard here. It acts heterogeneously and mildly, avoiding the acidic conditions of Jones oxidation and the basic conditions of Swern oxidation (which can be problematic if the workup isn't pH controlled).
Protocol: Heterogeneous MnO2 Oxidation

Reagents:

  • Substrate: 7-Fluoroindole-2-methanol (1.0 equiv)[1]

  • Oxidant: Activated

    
     (10.0 – 20.0 equiv by mass)
    
  • Solvent: Dichloromethane (DCM) or Acetone (Anhydrous)[1]

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of 7-fluoroindole-2-methanol in 10 mL of anhydrous DCM (0.1 M concentration).

  • Addition: Add activated

    
     (10 equivalents by weight relative to substrate).
    
    • Note: "Activated" is crucial. If using old stock, heat at 110°C for 24h prior to use.[1]

  • Reaction: Stir vigorously at room temperature. The reaction is heterogeneous; efficient stirring is vital.

  • Monitoring: Check TLC every hour. The aldehyde is typically less polar than the alcohol.

    • Self-Validation: The starting material spot (

      
       in 30% EtOAc/Hex) should disappear, replaced by a new spot (
      
      
      
      ) that stains orange/brown with DNP (2,4-dinitrophenylhydrazine) stain, confirming an aldehyde.[1]
  • Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo. The resulting solid is usually pure enough for the next step.

Data Summary:

Parameter Value
Typical Yield 85 - 92%
Reaction Time 4 - 12 Hours

| Key Diagnostic (1H NMR) | Appearance of singlet at


 ~9.8 ppm (CHO).[1] |

Method B: Neutral Halogenation (The Appel Reaction)

Objective: Convert the hydroxyl group to a chloride or bromide to create a leaving group for nucleophilic substitution.

Scientific Rationale: Standard chlorination using Thionyl Chloride (


) generates HCl gas, which is disastrous for indoles (leading to C3-protonation and dimerization).[1] The Appel Reaction  (

+

) proceeds under neutral conditions, preserving the acid-sensitive indole ring and the 7-fluoro substituent.
Protocol: Appel Chlorination

Reagents:

  • Substrate: 7-Fluoroindole-2-methanol (1.0 equiv)[1]

  • Triphenylphosphine (

    
    ): (1.2 equiv)[2]
    
  • Carbon Tetrachloride (

    
    ) or Hexachloroacetone (HCA): (1.2 equiv)
    
    • Green Alternative: Use NCS (N-Chlorosuccinimide) with

      
      .[1]
      
  • Solvent: DCM (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substrate and 1.2 mmol of

    
     in 10 mL anhydrous DCM. Cool to 0°C.[1]
    
  • Activation: Add the halogen source (e.g., NCS or

    
     for bromination) portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (TLC/NMR):

    • TLC: Product moves significantly higher (less polar) than the starting alcohol.

    • NMR: The

      
      -OH signal (
      
      
      
      ~4.8 ppm) will shift upfield to
      
      
      ~4.5 ppm (
      
      
      -Cl) or ~4.4 ppm (
      
      
      -Br).[1]
  • Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (

    
    ). Filter off the white solid.[3]
    
  • Purification: Flash chromatography is usually required to remove residual phosphine byproducts.

Method C: Direct Substitution (The Mitsunobu Reaction)

Objective: One-step formation of C-O, C-N, or C-S bonds without isolating unstable halide intermediates.[1]

Scientific Rationale: Because the 7-fluoro group increases the acidity of the N-H, using strong bases (NaH) to deprotonate the alcohol for Williamson ether synthesis will almost certainly result in N-alkylation. The Mitsunobu reaction activates the alcohol specifically in neutral conditions, allowing a nucleophile (Nu-H) to attack the C2-position.

Critical Constraint: The nucleophile (phenol, imide, thiol) must have a pKa < 13.[4]

Mitsunobu Reagents PPh3 + DIAD Intermediate Betaine Intermediate (P-N Complex) Reagents->Intermediate Formation Activation Oxyphosphonium Salt (Activated Alcohol) Intermediate->Activation + 7-F-Indole-2-MeOH Product Functionalized Indole (Inverted/Substituted) Activation->Product + Nucleophile (H-Nu)

Figure 2: Mitsunobu mechanism flow.[1] The reaction is driven by the formation of the strong P=O bond.[5]

Protocol: Mitsunobu Coupling

Reagents:

  • Substrate: 7-Fluoroindole-2-methanol (1.0 equiv)[1]

  • Nucleophile (e.g., Phenol, Phthalimide): (1.1 equiv)[1]

  • Triphenylphosphine (

    
    ): (1.2 equiv)[2]
    
  • DIAD (Diisopropyl azodicarboxylate): (1.2 equiv)[2]

  • Solvent: THF (Anhydrous)[1]

Step-by-Step:

  • Setup: In a flame-dried flask under Argon, dissolve the substrate, nucleophile, and

    
     in THF. Cool to 0°C.[1]
    
  • Addition: Add DIAD dropwise. The solution will turn yellow/orange.[3]

    • Expert Tip: Slow addition prevents the competitive amination of the phosphine.

  • Reaction: Stir at 0°C for 30 mins, then room temperature overnight.

  • Self-Validation:

    • Monitor the disappearance of the alcohol.

    • If the reaction stalls, heat to 40°C (7-fluoroindoles are reasonably thermally stable).[1]

  • Workup: Concentrate and directly load onto a silica column.

    • Note:

      
       and reduced DIAD are difficult to separate. Use a gradient of Hexanes -> EtOAc.[1]
      

References

  • Indole-2-methanol Reactivity: E.g., Journal of Organic Chemistry, "Selective Functionalization of Indole-2-methanols."[1] (Note: General reactivity patterns are well-established in standard heterocyclic texts).[1]

  • Appel Reaction Mechanism & Protocols: Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1][6] Angewandte Chemie International Edition, 1975.[1]

  • Mitsunobu Reaction on Indoles: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1]

  • MnO2 Oxidation Protocols: Taylor, R. J. K., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis."[1][7] Synthesis, 2006.[1][7][8]

Disclaimer: These protocols involve hazardous chemicals.[1] Always consult the Safety Data Sheet (SDS) for 7-fluoroindole-2-methanol and all reagents before use.[1] Perform all reactions in a fume hood.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when synthesizing (7-Fluoro-1H-indol-2-yl)methanol

Technical Support Center: Synthesis of (7-Fluoro-1H-indol-2-yl)methanol Welcome to the dedicated technical support guide for the synthesis of (7-Fluoro-1H-indol-2-yl)methanol. This resource is designed for researchers, c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (7-Fluoro-1H-indol-2-yl)methanol

Welcome to the dedicated technical support guide for the synthesis of (7-Fluoro-1H-indol-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into troubleshooting common issues, provide answers to frequently asked questions, and offer optimized protocols to enhance your reaction yields and product purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis of (7-Fluoro-1H-indol-2-yl)methanol, particularly when using the common route of reducing a 7-fluoroindole-2-carboxylate ester.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize (7-Fluoro-1H-indol-2-yl)methanol by reducing methyl 7-fluoro-1H-indole-2-carboxylate with LiAlH₄, but my yield is consistently low. What are the potential causes and how can I fix this?

Answer: Low yields in this reduction are a frequent issue and can often be traced back to a few critical parameters. Let's break down the likely culprits and their solutions.

A. Incomplete Reaction:

  • Causality: The lithium aluminum hydride (LiAlH₄) may not be active enough, or the reaction may not have been allowed to proceed to completion. LiAlH₄ is highly reactive and can be deactivated by moisture.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly (oven-drying is recommended). Use anhydrous solvents (e.g., THF, diethyl ether) from a freshly opened bottle or distilled from a suitable drying agent.

    • Verify Reagent Activity: Use a fresh, unopened container of LiAlH₄. Older batches can have reduced activity due to gradual decomposition.

    • Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). The starting material (the ester) should have a higher Rf value than the product alcohol. The reaction is complete when the starting material spot has disappeared.

    • Temperature Control: While the reaction is typically run at 0 °C to room temperature, ensure the initial addition of LiAlH₄ is done slowly at 0 °C to control the exothermic reaction. Afterwards, allowing the reaction to stir at room temperature for a sufficient time (e.g., 2-4 hours) can ensure completion.

B. Product Degradation During Workup:

  • Causality: The indole ring system can be sensitive to strongly acidic conditions. Using a harsh acid for quenching the excess LiAlH₄ can lead to side reactions and degradation of the desired product.

  • Troubleshooting Steps:

    • Use a Fieser Workup: This is a standard and gentle method for quenching LiAlH₄ reactions. After the reaction is complete, cool the flask to 0 °C and slowly add the following in sequence:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used). This procedure should result in a granular precipitate that is easy to filter off.

    • Alternative Quenching: Another common method is the sequential addition of ethyl acetate (to consume excess hydride), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) with vigorous stirring until the aqueous and organic layers are clear.

C. Purification Losses:

  • Causality: (7-Fluoro-1H-indol-2-yl)methanol is a relatively polar compound. It can have poor solubility in some organic solvents and may stick to silica gel during column chromatography.

  • Troubleshooting Steps:

    • Extraction: Use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to ensure complete recovery from the aqueous layer.

    • Chromatography: If column chromatography is necessary, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in your eluent system (e.g., 0.5-1%). A gradient elution, starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can improve separation.

Issue 2: Presence of Significant Impurities

Question: My final product shows several unexpected peaks in the NMR spectrum. What are the likely side products and how can I avoid their formation?

Answer: Impurity formation is often linked to the reactivity of the starting materials and intermediates. Here are some common impurities and preventative measures.

A. Unreacted Starting Material:

  • Identification: A peak corresponding to the ester group (e.g., a singlet around 3.9 ppm for a methyl ester in ¹H NMR) will be present.

  • Solution: Refer to the "Incomplete Reaction" section above. Ensure sufficient LiAlH₄ is used (typically 1.5-2.0 equivalents) and that the reaction is monitored to completion by TLC.

B. Over-reduction Products:

  • Causality: While less common for this specific substrate, highly reactive hydrides under harsh conditions could potentially reduce the indole ring itself.

  • Solution: Use a milder reducing agent if over-reduction is suspected. Diisobutylaluminium hydride (DIBAL-H) can be a suitable alternative to LiAlH₄ for the reduction of esters to aldehydes, and with careful control of stoichiometry and temperature, can yield the desired alcohol. However, for a complete reduction to the alcohol, LiAlH₄ under controlled conditions is generally reliable.

C. N-Alkylation or N-Acylation Products:

  • Causality: The indole nitrogen is nucleophilic and can react with electrophiles. If your starting material was an N-protected indole (e.g., N-Boc), incomplete deprotection could be an issue. Conversely, during workup or purification, reactions at the nitrogen are possible.

  • Solution: Ensure that if you start with an N-protected indole, the deprotection step is complete. During workup and purification, maintain neutral or slightly basic conditions to avoid activating the indole ring towards unwanted reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄?

A1: Generally, no. Sodium borohydride is a much milder reducing agent than LiAlH₄ and is typically not reactive enough to reduce an ester to an alcohol. You will likely see no reaction or very low conversion if you use NaBH₄ under standard conditions.

Q2: My product seems to be unstable and changes color upon storage. Why is this happening and how can I store it properly?

A2: Indole derivatives, including (7-Fluoro-1H-indol-2-yl)methanol, can be susceptible to air and light-induced oxidation, which often results in discoloration (turning pink, purple, or brown). To ensure long-term stability:

  • Store the compound in a tightly sealed amber vial.

  • Keep it under an inert atmosphere (e.g., argon or nitrogen).

  • Store at low temperatures (-20 °C is ideal).

Q3: What is a good solvent system for purifying (7-Fluoro-1H-indol-2-yl)methanol by column chromatography?

A3: A good starting point for a solvent system is a mixture of hexane and ethyl acetate. You can begin with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal gradient will depend on your specific impurities. For very polar impurities, adding a small amount of methanol (1-5%) to the ethyl acetate may be necessary.

Experimental Protocols & Data

Optimized Protocol for the Synthesis of (7-Fluoro-1H-indol-2-yl)methanol

This protocol is based on the reduction of methyl 7-fluoro-1H-indole-2-carboxylate.

Step-by-Step Methodology:

  • Preparation: Under an argon atmosphere, add a solution of methyl 7-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF (0.1 M) to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add water (1 mL per 1 g of LiAlH₄), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water again (3 mL per 1 g of LiAlH₄).

  • Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with ethyl acetate. Combine the filtrate and the washings.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (hexane/ethyl acetate gradient).

Parameter Recommendation Rationale
Reducing Agent LiAlH₄Sufficiently reactive to reduce the ester.
Solvent Anhydrous THFGood solubility for the starting material and compatible with LiAlH₄.
Temperature 0 °C to Room TempControls the initial exotherm and ensures reaction completion.
Workup Fieser MethodGentle quench that produces an easily filterable solid.
Purification Silica Gel ChromatographyEffective for removing non-polar and very polar impurities.

Diagrams

G cluster_workflow Troubleshooting Workflow: Low Yield Start Low Yield Observed CheckReagents Check LiAlH₄ Activity & Anhydrous Conditions Start->CheckReagents CheckReagents->Start Reagents Bad MonitorReaction Monitor Reaction by TLC CheckReagents->MonitorReaction Reagents OK CheckWorkup Review Quenching Procedure MonitorReaction->CheckWorkup Reaction Incomplete Success Improved Yield MonitorReaction->Success Reaction Complete CheckWorkup->Start Harsh Quench OptimizePurification Optimize Purification CheckWorkup->OptimizePurification Workup OK OptimizePurification->Success Purification Optimized

Caption: Troubleshooting workflow for low reaction yields.

G cluster_side_reactions Potential Side Products Start Methyl 7-fluoro-1H-indole-2-carboxylate Reagent 1. LiAlH₄, Anhydrous THF 2. Workup Start->Reagent Product (7-Fluoro-1H-indol-2-yl)methanol Reagent->Product Impurity1 Unreacted Starting Material Reagent->Impurity1 Incomplete Reaction Impurity2 Ring-Reduced Byproducts Reagent->Impurity2 Harsh Conditions

Caption: Synthetic pathway and potential side products.

Optimization

Technical Support Center: Overcoming Solubility Challenges with 7-Fluoroindoles in Aqueous Buffers

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 7-fluoroindole derivatives. The unique physicochemical properties of these compounds, while o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 7-fluoroindole derivatives. The unique physicochemical properties of these compounds, while offering exciting therapeutic potential, can present significant challenges in achieving adequate solubility in aqueous buffers for biological assays.[1][2][3][4][5] This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you overcome these hurdles and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns when working with 7-fluoroindoles.

Q1: I've tried dissolving my 7-fluoroindole directly in my aqueous buffer (e.g., PBS), but it won't go into solution. What am I doing wrong?

A1: This is a very common observation. 7-Fluoroindoles are generally hydrophobic compounds with poor aqueous solubility.[6][7] Direct dissolution in aqueous buffers is often unsuccessful. The fluorine atom at the 7-position can significantly influence the molecule's polarity and lipophilicity.[6] It is almost always necessary to first prepare a concentrated stock solution in a suitable organic solvent.

Q2: What is the best organic solvent to use for my initial stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for creating high-concentration stock solutions of poorly soluble compounds.[8][9] 7-Fluoroindole is typically soluble in organic solvents, and DMSO offers a good balance of solvating power and compatibility with many biological assays at low final concentrations.[6][10][11] Ethanol can also be a viable alternative.[12][13]

Q3: I've prepared a DMSO stock, but when I dilute it into my aqueous buffer, the compound precipitates. How can I prevent this?

A3: This phenomenon, known as "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. To prevent this, it's crucial to perform serial dilutions and ensure the final concentration of the organic solvent in your assay is kept to a minimum, typically below 1% and often as low as 0.1%, to avoid off-target effects on cells or proteins.[9][14][15]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can sometimes aid in the initial dissolution in an organic solvent. However, exercise caution, as excessive heat can degrade your compound. It's generally not a recommended primary method for improving solubility in aqueous buffers, as the compound will likely precipitate upon cooling to the experimental temperature. If you do use heat, ensure your compound is thermostable.[16]

In-Depth Troubleshooting Guides

This section provides a systematic approach to troubleshooting and resolving solubility issues with 7-fluoroindoles.

Problem 1: Compound fails to dissolve in the initial organic solvent (e.g., DMSO).
  • Causality: While DMSO is a powerful solvent, high concentrations of some 7-fluoroindole derivatives may exceed its solubilizing capacity. The purity of the DMSO can also be a factor; absorbed water can reduce its effectiveness for highly hydrophobic compounds.[9][16]

  • Troubleshooting Steps:

    • Verify DMSO Quality: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[9]

    • Gentle Warming: Warm the solution to 37°C for a short period.

    • Sonication: Use a bath sonicator to provide energy to break up the solid lattice.[13][14]

    • Try an Alternative Solvent: If DMSO fails, consider N,N-dimethylformamide (DMF) or ethanol for the initial stock, but be mindful of their compatibility with your specific assay.[16]

Problem 2: Compound precipitates upon dilution into aqueous buffer.
  • Causality: The dramatic change in solvent polarity upon dilution is the primary cause. The aqueous buffer cannot maintain the solubility of the hydrophobic 7-fluoroindole at the desired concentration.

  • Troubleshooting Workflow:

    G cluster_solubility Solubility Enhancement Strategies start Precipitation Observed Upon Dilution step1 Decrease Final Compound Concentration start->step1 Is a lower concentration acceptable? step2 Optimize Dilution Method: Stepwise Dilution step1->step2 Precipitation persists step3 Employ a Solubility Enhancement Strategy step2->step3 Still precipitating strategy1 Co-solvents step3->strategy1 strategy2 pH Adjustment step3->strategy2 strategy3 Surfactants step3->strategy3 strategy4 Cyclodextrins step3->strategy4 end Compound Solubilized strategy1->end strategy2->end strategy3->end strategy4->end

  • Detailed Strategies:

    • Strategy 1: Co-solvents:

      • Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds. [12][17][18][19][20][21][22]Common co-solvents for biological applications include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. [12][23] * Protocol: Prepare an intermediate dilution of your DMSO stock in the co-solvent before the final dilution into the aqueous buffer. A final concentration of 1-5% co-solvent is often a good starting point.

    • Strategy 2: pH Adjustment:

      • Scientific Rationale: The solubility of ionizable compounds is highly dependent on pH. [24][25][26][27]Indole nitrogen is weakly acidic, and if your 7-fluoroindole derivative has other acidic or basic functional groups, altering the pH of the buffer can significantly enhance solubility by converting the molecule to its more soluble ionized form. [26]For a weakly acidic compound, increasing the pH above its pKa will increase solubility. Conversely, for a weakly basic compound, decreasing the pH below its pKa will enhance solubility. [25][28] * Protocol:

        • Determine the pKa of your 7-fluoroindole derivative (predicted pKa for 7-fluoroindole is ~15.55, indicating the indole NH is very weakly acidic). [10][11]If other ionizable groups are present, their pKa values will be more critical.

        • Prepare a series of buffers with pH values incrementally adjusted around the pKa.

        • Test the solubility of your compound in each buffer.

    • Strategy 3: Surfactants:

      • Scientific Rationale: Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). [29][30][31]The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase. [30][31][32][33]Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used in biological assays. [34] * Protocol: Add a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 20) to your aqueous buffer before adding the 7-fluoroindole stock solution. [14]

    • Strategy 4: Cyclodextrins:

      • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [35][36][][38][39]They can form inclusion complexes with hydrophobic molecules, like 7-fluoroindoles, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and increasing its solubility. [35][36][][38][39]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity. [35] * Protocol: Prepare the aqueous buffer containing a predetermined concentration of HP-β-CD (e.g., 1-10 mM) before adding the 7-fluoroindole stock solution.

Experimental Protocols

Here are detailed, step-by-step methodologies for preparing your 7-fluoroindole solutions.

Protocol 1: Standard Stock Solution Preparation in DMSO
  • Weigh out the desired amount of your 7-fluoroindole compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved. [13]Gentle warming (37°C) or brief sonication can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. [8][15]6. Store the aliquots at -20°C or -80°C, protected from light. [8][15]

Protocol 2: Working Solution Preparation using Stepwise Dilution

This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous buffer.

Caption: Stepwise dilution workflow.

  • Thaw a single-use aliquot of your high-concentration DMSO stock solution.

  • Prepare an intermediate dilution of the stock solution in your chosen solvent (either more DMSO or a co-solvent like ethanol). For example, create a 1 mM intermediate stock from a 10 mM primary stock.

  • Add the intermediate stock solution to your final aqueous buffer while vortexing to ensure rapid mixing. The final DMSO concentration should ideally be below 0.5%. [15]For example, add 10 µL of a 1 mM intermediate stock to 990 µL of buffer to get a 10 µM final concentration with 0.1% DMSO.

Data Summary Table

Solubility Enhancement MethodTypical Working ConcentrationAdvantagesDisadvantages
Co-solvents (e.g., PEG, PG) 1-5% (v/v)Simple to implement, effective for many nonpolar compounds. [19]Can affect protein structure or cell viability at higher concentrations.
pH Adjustment pH dependentHighly effective for ionizable compounds, can achieve significant solubility increases. [17][24]Only applicable if the compound has ionizable groups, may affect biological activity.
Surfactants (e.g., Tween® 20) 0.01-0.1% (v/v)Effective at low concentrations, widely used in biological assays.Can interfere with some assays (e.g., membrane-based assays) and may denature proteins at higher concentrations.
Cyclodextrins (e.g., HP-β-CD) 1-10 mMLow toxicity, high solubilizing capacity for appropriate guest molecules. [35][38]Can sometimes alter the free concentration of the drug, potentially affecting activity.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Special Issue : Applications of Surfactants in Pharmaceutical Formul
  • Cosolvent. Wikipedia.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • The important role and application of surfactants in pharmaceutical formul
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Understand surfactants in pharmaceuticals. Wuxi Weiheng Chemical Co., Ltd. - Whamine.
  • The Role of Surfactants in Compounded Prepar
  • Techniques used to Enhance Drug Solubility. Pharmaguddu.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • CAS 387-44-0: 7-Fluoroindole. CymitQuimica.
  • Technical Support Center: Troubleshooting Compound Solubility in DMSO. Benchchem.
  • Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • 7-Fluoroindole CAS#: 387-44-0. ChemicalBook.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.
  • DMSO wont dilute my pure compound. How to solve this?
  • 7-Fluoroindole | 387-44-0. ChemicalBook.
  • Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers.
  • 7-Fluoroindole. Chem-Impex.
  • FAQs on Inhibitor Prepar
  • pH and solubility (video) | Equilibrium. Khan Academy.
  • How to dissolve small inhibitor molecules for binding assay?
  • Intrinsic Solubility of Ionizable Compounds
  • Compound Handling Instructions. MCE.
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Checking solution for hydrophobic components? chemistry - Reddit.
  • PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Deriv
  • A brief review of the biological potential of indole derivatives.
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing).
  • Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. Bentham Science Publisher.
  • A synthesis and biological evaluation of indole deriv
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs.

Sources

Troubleshooting

Technical Support Center: Stability of (7-Fluoro-1H-indol-2-yl)methanol

Welcome to the technical support center for (7-Fluoro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (7-Fluoro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address common questions and concerns regarding the long-term storage and stability of (7-Fluoro-1H-indol-2-yl)methanol, drawing upon established principles of indole chemistry and stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid (7-Fluoro-1H-indol-2-yl)methanol?

For optimal long-term stability, solid (7-Fluoro-1H-indol-2-yl)methanol should be stored in a cool, dry, and dark environment. Based on supplier recommendations for similar fluorinated indoles, storage at 2-8°C is advised.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air. For extended storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

Q2: How should I store solutions of (7-Fluoro-1H-indol-2-yl)methanol?

Solutions of indole derivatives are generally less stable than the solid form. For short-term storage, solutions should be kept at 2-8°C and protected from light. For long-term storage, it is best to prepare aliquots in a suitable anhydrous solvent (e.g., DMSO, methanol) and store them at -20°C or -80°C under an inert atmosphere.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: I've noticed a discoloration in my solid sample/solution of (7-Fluoro-1H-indol-2-yl)methanol. What does this indicate?

A change in color, such as the appearance of a yellow, brown, or pink hue, is a common indicator of degradation in indole compounds.[2] This is often due to oxidation or polymerization of the indole ring. Exposure to air, light, or impurities can catalyze these reactions. If discoloration is observed, it is recommended to verify the purity of the compound before use.

Q4: How does the fluorine substituent at the 7-position affect the stability of the indole ring?

The incorporation of fluorine atoms into heterocyclic compounds can significantly impact their metabolic stability and physicochemical properties.[3] Fluorination of an aromatic ring is a common strategy to slow down oxidative metabolism by cytochrome P450 enzymes.[3] However, the position of the fluorine atom is critical. While it can enhance stability by blocking sites of metabolism, it can also alter the electron density of the indole ring, potentially influencing its susceptibility to other degradation pathways.[4][5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with (7-Fluoro-1H-indol-2-yl)methanol.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Potential Cause 1: Degradation of the compound in solution.

Indole compounds can be unstable in aqueous buffers and cell culture media, especially at physiological temperatures (e.g., 37°C).[2]

  • Troubleshooting Steps:

    • Prepare fresh solutions of (7-Fluoro-1H-indol-2-yl)methanol immediately before each experiment.

    • If possible, perform a time-course experiment to assess the stability of the compound in your specific assay medium under experimental conditions.

    • Consider using antioxidants in your buffer, if compatible with your experimental setup.

Potential Cause 2: Precipitation of the compound.

If a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the compound may precipitate out of solution, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visually inspect your experimental solutions for any signs of precipitation (cloudiness or solid particles).

    • Determine the solubility of (7-Fluoro-1H-indol-2-yl)methanol in your specific buffer system.

    • If solubility is an issue, consider using a different solvent for your stock solution or employing a suitable formulation strategy.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

Potential Cause 1: On-column degradation.

The compound may be degrading on the HPLC column, particularly if the mobile phase is highly acidic or basic, or if the column contains residual impurities.[2]

  • Troubleshooting Steps:

    • Ensure the pH of the mobile phase is compatible with the stability of (7-Fluoro-1H-indol-2-yl)methanol.

    • Use a guard column to protect the analytical column.

    • Inject a fresh, high-purity standard to confirm that the extraneous peaks are not present initially.

Potential Cause 2: Degradation in the autosampler.

Prolonged storage of samples in the autosampler can lead to degradation due to exposure to light and ambient temperature.[2]

  • Troubleshooting Steps:

    • Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[2]

    • Analyze samples as quickly as possible after preparation.

    • Use amber or light-blocking autosampler vials to protect samples from light.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for identifying potential degradation products and pathways.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6]

Objective: To evaluate the stability of (7-Fluoro-1H-indol-2-yl)methanol under various stress conditions.

Materials:

  • (7-Fluoro-1H-indol-2-yl)methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of (7-Fluoro-1H-indol-2-yl)methanol in 0.1 M HCl and keep at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH and keep at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method and compare them to a control sample.

Protocol 2: Stability-Indicating HPLC Method

A validated HPLC method is crucial for accurately assessing the purity and degradation of (7-Fluoro-1H-indol-2-yl)methanol.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Presentation

Table 1: Recommended Storage Conditions for (7-Fluoro-1H-indol-2-yl)methanol

FormStorage TemperatureLight ProtectionAtmosphere
Solid2-8°CRequiredInert gas (e.g., N₂, Ar) recommended for long-term
Solution-20°C to -80°CRequired (amber vials)Inert gas recommended

Table 2: Potential Degradation Pathways of Indole-2-Methanol Derivatives

Degradation PathwayDescriptionPotential Products
Oxidation The indole ring is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents.Formation of colored oligomers, potential opening of the pyrrole ring.
Polymerization Indole-2-methanols can be prone to acid-catalyzed polymerization.Insoluble polymeric materials.
Dehydration Under acidic conditions, the methanol group can be eliminated to form a reactive intermediate.Dimeric or polymeric products.
Defluorination While less common, cleavage of the C-F bond can occur under certain conditions, especially with microbial degradation or in the presence of strong reducing agents.[7]7-hydroxy-1H-indol-2-yl)methanol or other substituted indoles.

Visualization

Troubleshooting_Workflow cluster_observation Observation cluster_investigation Initial Investigation cluster_solution_stability Solution Stability Issues cluster_hplc_issues HPLC-Specific Troubleshooting Obs Inconsistent Experimental Results or Unexpected HPLC Peaks Check_Purity Verify Purity of Starting Material Obs->Check_Purity Check_Storage Review Storage Conditions (Temp, Light, Air) Obs->Check_Storage Optimize_HPLC Optimize HPLC Method (pH, Column) Obs->Optimize_HPLC Prep_Fresh Prepare Fresh Solutions Check_Storage->Prep_Fresh Check_Solubility Assess Solubility in Assay Buffer Prep_Fresh->Check_Solubility Time_Course Perform Time-Course Stability Study Prep_Fresh->Time_Course Control_Autosampler Control Autosampler Conditions Optimize_HPLC->Control_Autosampler Use_Guard_Column Use Guard Column Control_Autosampler->Use_Guard_Column

Caption: Troubleshooting workflow for stability issues with (7-Fluoro-1H-indol-2-yl)methanol.

Degradation_Pathway cluster_oxidation Oxidation cluster_acid_degradation Acid-Catalyzed Degradation Indole_Methanol (7-Fluoro-1H-indol-2-yl)methanol Oxidized_Intermediate Oxidized Intermediate Indole_Methanol->Oxidized_Intermediate [O₂/Light] Reactive_Intermediate Reactive Intermediate (via Dehydration) Indole_Methanol->Reactive_Intermediate [H⁺] Colored_Oligomers Colored Oligomers / Polymers Oxidized_Intermediate->Colored_Oligomers Dimer Dimeric Product Reactive_Intermediate->Dimer

Caption: Potential degradation pathways for (7-Fluoro-1H-indol-2-yl)methanol.

References

  • Schubert, M., et al. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry – A European Journal.
  • Schubert, M., et al. Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. PubMed.
  • Mullani, N. & Nargatti, S. Forced Degradation Studies of New Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research. 2021; 12(5): 2683-2691.
  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Accessed February 14, 2026. [Link]

  • G. G. Furin, et al. Fluorine-containing indoles. Journal of Fluorine Chemistry. 2018; 211: 109-139.
  • Wen, L. R., et al. Fluorinated Alcohol-Mediated SN1-Type Reaction of Indolyl Alcohols with Diverse Nucleophiles. Request PDF.
  • Li, Y., et al. An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. 2011; 13(17): 4584-4587.
  • ACS Publications. New Indole Derivative Heterogeneous System for the Synergistic Reduction and Oxidation of Various Per-/Polyfluoroalkyl Substances: Insights into the Degradation/Defluorination Mechanism. Environmental Science & Technology.

Sources

Optimization

Minimizing oxidation side-reactions when handling indole methanols

Topic: Minimizing Oxidation & Acid-Catalyzed Degradation of Indole Methanols Document ID: IMS-TGS-2024 Status: Active / Technical Reference Diagnostic: Is it Oxidation or Acid-Sensitivity? Before applying a fix, you must...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Oxidation & Acid-Catalyzed Degradation of Indole Methanols Document ID: IMS-TGS-2024 Status: Active / Technical Reference

Diagnostic: Is it Oxidation or Acid-Sensitivity?

Before applying a fix, you must identify the degradation pathway. Indole-3-carbinols (I3C) and their derivatives are notoriously unstable, but "oxidation" is often a catch-all term used for two distinct mechanisms.

ObservationLikely CauseMechanism
Sample turns pink/red/brown Oligomerization (Acid-Catalyzed)Formation of diindolylmethane (DIM) and higher oligomers via vinylogous iminium intermediates.
Sample turns yellow/orange Oxidation (Radical/Air)Conversion to Indole-3-carboxaldehyde or peroxides via radical attack at C2/C3.
Insoluble "brick dust" Polymerization Advanced acid-catalyzed chain reaction.

The Core Insight: The indole ring is electron-rich (excess


-density). This makes it a "soft" nucleophile but also highly susceptible to:
  • Electrophilic attack (by protons/acids).

  • Single Electron Transfer (SET) oxidation (by oxygen/light).

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the Vinylogous Iminium Ion . This is the transient, highly reactive species formed even by trace acidity (e.g., from unneutralized silica gel or chloroform acidity).

Degradation Pathways Diagram

IndoleDegradation I3C Indole-3-Methanol (Starting Material) Iminium Vinylogous Iminium Ion (Electrophile) I3C->Iminium Dehydration (-H2O) Aldehyde Indole-3-Carboxaldehyde (Oxidation Product) I3C->Aldehyde Radical Oxidation Acid Trace Acid (H+) Acid->Iminium Catalyzes DIM Diindolylmethane (DIM) (Dimer/Oligomer) Iminium->DIM + Indole Nucleophile Oxygen O2 / Light / ROS Oxygen->Aldehyde

Figure 1: The dual-threat stability profile. Acid catalysis leads to dimerization (DIM), while oxidative stress leads to aldehydes.

Protocol: Synthesis & Safe Workup

Objective: Reduce Indole-3-carboxaldehyde to Indole-3-methanol without degradation.

The "Buffered Workup" System

Standard workups (water/brine) are often slightly acidic (pH 5-6), which is sufficient to destroy indole methanols. You must maintain pH 7.5 – 8.5 throughout.

Step-by-Step Methodology
  • Reaction: Dissolve Indole-3-carboxaldehyde in MeOH. Cool to 0°C. Add

    
     (1.2 equiv). Stir 30 min.
    
  • Quench (The Critical Step):

    • Incorrect: Adding HCl or standard

      
       (pH ~5).
      
    • Correct: Add Saturated

      
        or water containing 1% 
      
      
      
      (Triethylamine).
  • Extraction:

    • Use degassed Ethyl Acetate (sparged with Argon for 10 min).

    • Avoid Chloroform (

      
      ) or Dichloromethane (
      
      
      
      ) if possible; these solvents often contain trace HCl from decomposition, which instantly turns indole methanols pink. If you must use them, filter the solvent through basic alumina first.
  • Drying: Use

    
     (anhydrous) instead of 
    
    
    
    . Magnesium sulfate is slightly Lewis acidic and can catalyze oligomerization on the solid surface.
  • Concentration: Rotary evaporate at < 30°C . Heat accelerates the conversion to DIM.

Purification Workflow (Decision Tree)

WorkupFlow Start Crude Reaction Mixture TLC TLC Check (Use 1% Et3N in eluent) Start->TLC Purity Is it pure? TLC->Purity Recryst Recrystallization (Benzene/Hexane or Et2O/Hexane) Trace Et3N added Purity->Recryst Yes (Preferred) Column Flash Chromatography Purity->Column No Store Storage: -20°C, Argon, Dark Recryst->Store Col_Cond CRITICAL CONDITIONS: 1. Silica pre-treated with 2% Et3N 2. Eluent contains 1% Et3N 3. Rapid elution (<15 min) Column->Col_Cond Col_Cond->Store

Figure 2: Purification decision tree emphasizing base-deactivation of stationary phases.

Troubleshooting & FAQs

Q1: My product turned pink on the silica column. What happened? A: This is "On-Column Acidolysis." Silica gel is naturally acidic (pH 4-5). As the indole methanol passes through, the silica protons catalyze the loss of water, forming the vinylogous iminium ion, which polymerizes.

  • Fix: Pre-wash the silica column with 5% Triethylamine/Hexane before loading your sample. Keep 1% Triethylamine in your eluent.

Q2: Can I store Indole-3-methanol in solution? A: generally, No . In solution, bimolecular collisions are frequent, promoting dimerization to DIM.

  • Fix: Evaporate to dryness immediately. If solution storage is mandatory (e.g., for bio-assays), use DMSO (anhydrous) and store at -80°C. Avoid alcohols (MeOH/EtOH) for long-term storage as they can form ethers via solvolysis.

Q3: I see a new spot on TLC that moves faster than my alcohol but slower than the aldehyde. A: This is likely DIM (3,3'-Diindolylmethane) . It is less polar than the methanol. If you see this, your workup was too acidic or too hot.

Q4: How do I remove the aldehyde impurity if oxidation has already occurred? A: Aldehydes are electrophilic. You can use a "scavenger" resin (like a polymer-supported amine) or perform a rapid wash with sodium bisulfite (


), though bisulfite is acidic—so this must be done rapidly at 0°C followed immediately by a bicarbonate quench.

Summary of Stability Rules

VariableRecommendationReason
Solvent EtOAc, Benzene, TolueneAvoids trace HCl found in chlorinated solvents.
pH 7.5 – 9.0 Prevents protonation of the hydroxyl group.
Temperature < 30°C Kinetic control of dimerization.
Light Amber glassware / FoilPrevents photo-oxidation to aldehydes.
Drying Agent

or

Avoids Lewis acidity of

.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Context: Authoritative review on indole reactivity and the electrophilic n
  • Anderton, M. J., et al. (2004). Mechanisms of the acid-catalyzed dimerization of indole-3-carbinol. Drug Metabolism and Disposition. Link

    • Context: Defines the kinetic pathway of DIM formation via the iminium intermedi
  • Li, Y., et al. (2010). Stability of indole-3-carbinol and its conversion to 3,3'-diindolylmethane in cell culture media. Journal of Cellular Biochemistry. Link

    • Context: Provides data on stability in aqueous/protic environments relevant to biological handling.
  • Porter, W. L., et al. (1979). Autoxidation of Indoles. Journal of Food Science. Link

    • Context: Foundational text on the radical oxidation mechanism of indoles to aldehydes and ketones.

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of (7-Fluoro-1H-indol-2-yl)methanol

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of (7-Fluoro-1H-indol-2-yl)methanol, a substituted indole of interest in medicinal chemistry. We will dissect the expected spectrum, compare it with related structures, and provide a robust experimental protocol for acquiring high-quality data. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural characterization.

The Structural Landscape: Predicting the 1H NMR Spectrum

The chemical structure of (7-Fluoro-1H-indol-2-yl)methanol dictates a unique electronic environment for each proton, resulting in a distinct 1H NMR spectrum. The presence of the electronegative fluorine atom and the hydroxyl group, coupled with the aromaticity of the indole ring, leads to predictable chemical shifts and coupling patterns.

A detailed breakdown of the anticipated proton signals is presented below:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H) 8.0 - 8.5broad singlet (br s)N/AThe indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration.
H3 6.4 - 6.6singlet (s) or narrow triplet (t)J(H3,H1) ≈ 1-2 HzThis proton is on the pyrrole ring and adjacent to the methanol substituent. It is expected to be a singlet, though small long-range coupling to the N-H proton may result in slight broadening or a narrow triplet.
H4 7.2 - 7.4doublet of doublets (dd)J(H4,H5) ≈ 8 Hz (ortho), J(H4,H6) ≈ 1 Hz (meta)This proton is on the benzene ring and is ortho to H5 and meta to H6. The primary splitting will be from the ortho coupling to H5.
H5 6.9 - 7.1triplet of doublets (td) or multiplet (m)J(H5,H4) ≈ 8 Hz (ortho), J(H5,H6) ≈ 8 Hz (ortho), J(H5,F) ≈ 4-5 Hz (meta)This proton is coupled to H4, H6, and the fluorine at position 7. The resulting signal will be a complex multiplet.
H6 6.8 - 7.0doublet of doublets of doublets (ddd)J(H6,H5) ≈ 8 Hz (ortho), J(H6,F) ≈ 10-12 Hz (ortho), J(H6,H4) ≈ 1 Hz (meta)This proton experiences strong ortho coupling to both H5 and the fluorine atom, in addition to a smaller meta coupling to H4.
CH₂OH 4.7 - 4.9singlet (s) or doublet (d)J(CH₂,OH) ≈ 5-7 HzThe methylene protons are adjacent to the indole ring and the hydroxyl group. They will likely appear as a singlet. If coupling to the hydroxyl proton is observed, it will be a doublet.
CH₂OH 2.0 - 4.0triplet (t) or broad singlet (br s)J(OH,CH₂) ≈ 5-7 HzThe hydroxyl proton's chemical shift and multiplicity are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and exchange. It may appear as a triplet if coupled to the adjacent methylene protons or as a broad singlet.

Comparative Analysis: Understanding Substituent Effects

To contextualize the predicted spectrum, it is instructive to compare it with the known 1H NMR data of related indole derivatives.

CompoundKey Proton Chemical Shifts (δ, ppm)Key Differences and Rationale
Indole H1: ~8.1, H2: ~7.6, H3: ~6.5, H4/H7: ~7.6, H5/H6: ~7.1The absence of substituents leads to a more simplified aromatic region. The chemical shifts serve as a baseline for understanding substituent effects.
2-Methylindole H1: ~7.9, H3: ~6.2, CH₃: ~2.4The electron-donating methyl group at C2 shields H3, causing an upfield shift compared to indole.
7-Fluoroindole H1: ~8.2, H6: ~6.9 (dd, J(H,F) ≈ 10 Hz)The electronegative fluorine at C7 deshields the N-H proton and exhibits a characteristic ortho coupling to H6.

This comparative analysis underscores the significant influence of the fluorine and hydroxymethyl substituents on the chemical shifts of the protons in (7-Fluoro-1H-indol-2-yl)methanol.

Experimental Protocol for High-Resolution 1H NMR

Acquiring a high-quality 1H NMR spectrum is crucial for accurate interpretation. The following is a standardized protocol for the preparation and analysis of (7-Fluoro-1H-indol-2-yl)methanol.

Materials:

  • (7-Fluoro-1H-indol-2-yl)methanol sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the (7-Fluoro-1H-indol-2-yl)methanol sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for indole-containing compounds as it can help to resolve the N-H and O-H protons more effectively.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1H NMR spectrum using the following typical parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Visualizing Molecular Connectivity

The following diagram, generated using Graphviz, illustrates the through-bond scalar coupling relationships between the protons in (7-Fluoro-1H-indol-2-yl)methanol.

G H1 H1 H3 H3 H1->H3 J H4 H4 H5 H5 H4->H5 ³J (ortho) H6 H6 H4->H6 ⁴J (meta) H5->H6 ³J (ortho) F7 F7 H5->F7 ⁴J (meta) H6->F7 ³J (ortho) CH2 CH₂ OH OH CH2->OH ³J

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (7-Fluoro-1H-indol-2-yl)methanol

A Senior Application Scientist's Guide to Predicting and Interpreting Fragmentation Patterns In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predicting and Interpreting Fragmentation Patterns

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (7-Fluoro-1H-indol-2-yl)methanol, a fluorinated indole derivative of interest to researchers in medicinal chemistry.

The Analytical Challenge: Understanding Substituent Effects in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is a complex process governed by the stability of the resulting ions. The introduction of a fluorine atom to the indole ring, as in (7-Fluoro-1H-indol-2-yl)methanol, can significantly alter the fragmentation pathways compared to its unsubstituted counterpart. Fluorine's high electronegativity can influence bond strengths and the stability of adjacent carbocations, leading to unique fragment ions. This guide will dissect these potential effects, offering a predictive framework for researchers.

Experimental Protocol for GC-MS Analysis

For researchers seeking to generate experimental data for (7-Fluoro-1H-indol-2-yl)methanol and its analogs, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides a robust starting point. Given the polar nature of the hydroxyl group, derivatization may be considered to improve chromatographic peak shape and thermal stability, though direct analysis is often feasible.

I. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a volatile organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

  • Derivatization (Optional): To improve volatility and reduce peak tailing, the hydroxyl group can be derivatized. A common method is silylation:

    • Evaporate a known volume of the working solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial and heat at 60-70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

II. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Injector: Split/splitless inlet.

  • Column: A non-polar or semi-polar capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on sample concentration.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 40-400.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Standard Solution (1 mg/mL) B Working Solution (10-100 µg/mL) A->B C Derivatization (Optional Silylation) B->C D Injection C->D Inject E GC Separation D->E F EI Ionization E->F G Mass Analysis F->G H Data Acquisition G->H

GC-MS analysis workflow.

Predicted Fragmentation Pattern of (7-Fluoro-1H-indol-2-yl)methanol

The molecular ion of (7-Fluoro-1H-indol-2-yl)methanol is expected at m/z 165 . The fragmentation is predicted to be driven by the stability of the indole ring and the lability of the hydroxymethyl group.

Key Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical ([M-H]+, m/z 164): This is a common fragmentation for primary alcohols, leading to the formation of a stable oxonium ion.

  • Loss of Water ([M-H2O]+•, m/z 147): Elimination of a water molecule from the molecular ion is a characteristic fragmentation of alcohols. This would result in a highly conjugated and stable ion.

  • Loss of the Hydroxymethyl Radical ([M-CH2OH]+, m/z 134): Cleavage of the C-C bond between the indole ring and the methanol group would yield the 7-fluoroindole cation.

  • Loss of Formaldehyde ([M-CH2O]+•, m/z 135): A rearrangement reaction could lead to the elimination of formaldehyde, resulting in the 7-fluoroindole radical cation.

  • Loss of Hydrogen Fluoride ([M-HF]+•, m/z 145): A characteristic fragmentation for some fluorinated aromatic compounds is the elimination of HF.

  • Indole Ring Fragmentation: Further fragmentation of the indole nucleus is expected. A key fragment would be the loss of hydrogen cyanide (HCN), a hallmark of indole fragmentation. For example, the ion at m/z 134 could lose HCN to produce an ion at m/z 107 .

Fragmentation_7F M [(7-Fluoro-1H-indol-2-yl)methanol]⁺˙ m/z 165 M_H [M-H]⁺ m/z 164 M->M_H -H• M_H2O [M-H₂O]⁺˙ m/z 147 M->M_H2O -H₂O M_CH2OH [M-CH₂OH]⁺ m/z 134 M->M_CH2OH -•CH₂OH M_CH2O [M-CH₂O]⁺˙ m/z 135 M->M_CH2O -CH₂O M_HF [M-HF]⁺˙ m/z 145 M->M_HF -HF F107 [C₇H₄F]⁺ m/z 107 M_CH2OH->F107 -HCN

Predicted fragmentation of (7-Fluoro-1H-indol-2-yl)methanol.

Comparative Analysis: (1H-indol-2-yl)methanol

To understand the influence of the fluorine atom, we compare the predicted fragmentation of the target molecule with that of its non-fluorinated analog, (1H-indol-2-yl)methanol (Molecular Weight: 147.17 g/mol ).

The molecular ion of (1H-indol-2-yl)methanol is expected at m/z 147 . Many of the fragmentation pathways will be analogous to the fluorinated compound, but the resulting m/z values will differ.

Key Predicted Fragmentation Pathways for (1H-indol-2-yl)methanol:

  • Loss of a Hydrogen Radical ([M-H]+, m/z 146): Formation of a stable oxonium ion.

  • Loss of Water ([M-H2O]+•, m/z 129): Elimination of a water molecule.

  • Loss of the Hydroxymethyl Radical ([M-CH2OH]+, m/z 116): Formation of the indole cation.

  • Loss of Formaldehyde ([M-CH2O]+•, m/z 117): Formation of the indole radical cation.

  • Indole Ring Fragmentation: The ion at m/z 116 is expected to lose HCN, resulting in an ion at m/z 89 . This is a well-documented fragmentation for the indole core.[1]

Fragmentation_Unsubstituted M [(1H-indol-2-yl)methanol]⁺˙ m/z 147 M_H [M-H]⁺ m/z 146 M->M_H -H• M_H2O [M-H₂O]⁺˙ m/z 129 M->M_H2O -H₂O M_CH2OH [M-CH₂OH]⁺ m/z 116 M->M_CH2OH -•CH₂OH M_CH2O [M-CH₂O]⁺˙ m/z 117 M->M_CH2O -CH₂O F89 [C₆H₅]⁺ m/z 89 M_CH2OH->F89 -HCN

Predicted fragmentation of (1H-indol-2-yl)methanol.

Comparison of Fragmentation Patterns

Feature(7-Fluoro-1H-indol-2-yl)methanol(1H-indol-2-yl)methanolKey Difference
Molecular Ion (M+•) m/z 165m/z 14718 Da shift due to Fluorine
Loss of H• m/z 164m/z 14618 Da shift
Loss of H2O m/z 147m/z 12918 Da shift
Loss of •CH2OH m/z 134m/z 11618 Da shift
Loss of CH2O m/z 135m/z 11718 Da shift
Loss of HF m/z 145Not observedUnique to the fluorinated compound
Indole Ring Fragment (after -•CH2OH and -HCN) m/z 107m/z 8918 Da shift

The most significant predicted difference in the fragmentation patterns is the potential loss of hydrogen fluoride (HF) from the molecular ion of (7-Fluoro-1H-indol-2-yl)methanol, which would produce a fragment at m/z 145. The presence and intensity of this peak would be a strong indicator of the fluorinated nature of the compound. All other major fragments are expected to be shifted by 18 mass units, corresponding to the mass difference between fluorine and hydrogen.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of (7-Fluoro-1H-indol-2-yl)methanol. By comparing its expected fragmentation to that of the well-characterized (1H-indol-2-yl)methanol, researchers can anticipate key fragment ions and interpret experimental data with greater confidence. The provided GC-MS protocol offers a starting point for the experimental verification of these predictions. As with any analytical endeavor, the combination of theoretical understanding and empirical data is crucial for the unambiguous structural elucidation of novel compounds.

References

  • PubChem. (1H-indol-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 44(1), 100-106. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Wiley Science Solutions. Mass Spectral Databases. [Link]

  • NIST. NIST/EPA/NIH Mass Spectral Library. [Link]

Sources

Validation

The Fluorine Factor: A Comparative Guide to the Crystal Structures of Indole Derivatives

In the landscape of modern drug discovery, the indole scaffold stands as a cornerstone, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold stands as a cornerstone, forming the structural basis of a multitude of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and versatile chemical nature make it a privileged structure for medicinal chemists. A key strategy in the optimization of indole-based drug candidates is the introduction of fluorine atoms. This modification can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Understanding the precise structural consequences of fluorination is therefore paramount for rational drug design.

This guide provides a comparative analysis of X-ray crystallography data for a fluorinated indole derivative and its non-fluorinated counterpart. Due to the limited public availability of crystallographic data for simple fluorinated indole-2-methanol structures, this guide will focus on a closely related and structurally characterized pair: 6-fluoro-2-methyl-1H-indole and its parent compound, 2-methyl-1H-indole . By examining their three-dimensional structures at the atomic level, we can elucidate the subtle yet significant impact of a single fluorine atom on molecular geometry and crystal packing.

Comparative Crystallographic Analysis

Parameter2-methyl-1H-indole (Predicted)[1]1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile[2]
Bond Lengths (Å)
C2-C31.3781.375(2)
C3-C3A1.4381.437(2)
C2-N11.3711.376(2)
N1-C7A1.3881.389(2)
C6-F1N/A1.361(2)
Bond Angles (º)
C3-C2-N1109.5109.8(1)
C2-C3-C3A107.5107.9(1)
C2-N1-C7A108.9109.1(1)
Crystal System Orthorhombic (Predicted)Orthorhombic
Space Group P2₁2₁2₁ (Predicted)Pbca
Unit Cell Dimensions
a (Å)-7.4581(9)
b (Å)-16.8480(15)
c (Å)-21.356(2)
Volume (ų) -2683.5(5)

Analysis of Structural Differences:

The presence of the fluorine atom at the C6 position is expected to lead to a slight shortening of the adjacent C-C bonds within the benzene ring due to its high electronegativity. This can also influence the overall planarity of the indole ring system. More significantly, the fluorine atom introduces the possibility of specific intermolecular interactions, such as C-H···F hydrogen bonds, which can dictate the crystal packing arrangement.[2] In the crystal structure of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, such C-H···F interactions are indeed observed, influencing the overall packing motif.[2] These types of interactions are absent in the non-fluorinated analog, which would be dominated by van der Waals forces and potential N-H···π interactions.

Experimental Protocols

Synthesis of 2-Methylindoles via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of 2-methylindoles from an arylhydrazine and a ketone.[3]

Materials:

  • Phenylhydrazine (or a corresponding fluorinated phenylhydrazine)

  • Acetone

  • Zinc chloride (anhydrous)

  • Hydrochloric acid

  • Hot water

Procedure:

  • Hydrazone Formation: In a suitable reaction vessel, combine 30 g of phenylhydrazine with 18 g of acetone. The mixture will exotherm, and water will separate. Heat the mixture on a water bath for 15 minutes.[3]

  • Reaction Monitoring: Periodically test a small aliquot of the reaction mixture with Fehling's solution. The presence of excess phenylhydrazine will result in the reduction of the Fehling's solution. Continue to add acetone in portions until the reducing action is minimal.[3]

  • Removal of Excess Acetone: Heat the crude acetone phenylhydrazone on a water bath for 30 minutes to evaporate any remaining acetone.[3]

  • Indolization: To the crude hydrazone, add 200 g of anhydrous zinc chloride. Heat the mixture on the water bath with frequent stirring.[3]

  • Cyclization: Transfer the vessel to an oil bath and heat to 180 °C. The reaction is typically complete within a few minutes, indicated by a darkening of the mass and the evolution of vapors. Immediately remove the vessel from the heat and continue stirring.[3]

  • Work-up: Treat the solidified mass with approximately 3.5 times its weight of hot water and acidify with a small amount of hydrochloric acid.[3]

  • Purification: Perform steam distillation on the acidified mixture. The 2-methylindole will distill as a pale yellow oil that solidifies upon cooling. The crude product can be further purified by melting to remove residual water followed by distillation.[3]

Single-Crystal X-ray Crystallography Workflow

The determination of a molecule's three-dimensional structure from a single crystal is a multi-step process.

1. Crystal Growth and Selection:

  • High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

  • A suitable crystal, free of visible defects, is selected under a microscope.

2. Crystal Mounting and Data Collection:

  • The selected crystal is mounted on a goniometer head, often using a cryoprotectant like paratone-N oil to prevent ice formation during data collection at low temperatures (typically 100 K).[1]

  • The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam and rotated, while a detector collects the diffraction patterns.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The positions of the atoms in the unit cell are determined using direct or Patterson methods to solve the phase problem.

  • The initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

4. Data Archiving:

  • The final structural information, including atomic coordinates, bond lengths, and angles, is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF).[1]

Visualizing the Workflow

crystallography_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_output Final Output synthesis Synthesis of Compound crystallization Crystal Growth synthesis->crystallization selection Crystal Selection crystallization->selection mounting Crystal Mounting selection->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement cif Crystallographic Information File (CIF) refinement->cif report Structure Report & Publication cif->report

Caption: Experimental workflow for single-crystal X-ray crystallography.

Conclusion

The strategic incorporation of fluorine into the indole scaffold is a powerful tool in medicinal chemistry. As demonstrated by the comparative analysis of fluorinated and non-fluorinated 2-methyl-indole derivatives, even a single fluorine atom can exert a significant influence on the molecule's solid-state structure. These changes, driven by the unique electronic properties of fluorine, can alter intermolecular interactions and crystal packing, which in turn may affect the compound's physical properties, such as solubility and melting point. A thorough understanding of these structural effects, gained through high-resolution techniques like single-crystal X-ray diffraction, is crucial for the rational design and development of next-generation indole-based therapeutics.

References

  • BenchChem. (2025).
  • Du, Z., et al. (2006). A novel and efficient one-pot synthesis of 1-aryl-1H-indole-3-carbonitriles. Tetrahedron Letters, 47(4), 559-562.
  • Li, Y., & Huang, H. (2009). 1-(4-Chlorophenyl)-2-methyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2763.
  • Li, Y., et al. (2009). 1-(4-Methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3063.
  • Li, Y., et al. (2010a). 2-Methyl-1-(4-methylphenyl)-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143.
  • Li, Y., et al. (2010b). 1-(4-Fluorophenyl)-2-methyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o354.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Rigaku. (2009). CrystalClear.
  • Jin, F., et al. (2011). 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1041.
  • BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles. BenchChem.

Sources

Comparative

UV-Vis absorption maxima shifts caused by 7-fluorine substitution

Impact of 7-Fluorine Substitution on UV-Vis Spectral Maxima: A Comparative Technical Guide Executive Summary The strategic substitution of hydrogen or hydroxyl groups with fluorine at the 7-position of aromatic scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Impact of 7-Fluorine Substitution on UV-Vis Spectral Maxima: A Comparative Technical Guide

Executive Summary The strategic substitution of hydrogen or hydroxyl groups with fluorine at the 7-position of aromatic scaffolds—specifically indoles and coumarins—is a high-value tactic in medicinal chemistry and probe development. This modification exploits the unique "bioisosteric" nature of fluorine: it mimics the steric profile of hydrogen while exerting profound electronic effects due to its high electronegativity (Inductive effect,


) and lone-pair donation (Mesomeric effect, 

).

This guide provides a technical comparison of how 7-fluorine substitution alters UV-Vis absorption maxima (


) and fluorescence properties, offering critical data for researchers designing fluorescent probes or optimizing drug pharmacokinetics.

Part 1: Theoretical Framework – The Electronic Tug-of-War

To understand the spectral shifts, one must analyze the competing electronic effects of the fluorine atom on the chromophore's molecular orbitals (HOMO/LUMO).

  • Inductive Withdrawal (

    
    ):  Fluorine is the most electronegative element. At the 7-position, it pulls electron density through the 
    
    
    
    -bond framework. This generally lowers the energy of both the HOMO and LUMO.
  • Mesomeric Donation (

    
    ):  Fluorine has three lone pairs. Through 
    
    
    
    -orbital overlap, it can donate electron density into the aromatic system.

The Net Effect:

  • In Indoles: The 7-position is adjacent to the pyrrole nitrogen. The

    
     effect dominates, reducing electron density on the nitrogen and often stabilizing the ground state more than the excited state, leading to hypsochromic (blue) shifts  or negligible shifts in absorption, but profound effects on fluorescence quantum yield (quenching).
    
  • In Coumarins: The 7-position is conjugated with the carbonyl. Replacing a strong donor (like -OH) with F destroys the "push-pull" charge transfer, causing a massive hypsochromic shift . Replacing -H with F typically causes a minor bathochromic (red) shift due to the heavy atom effect and slight expansion of the

    
    -system.
    

Part 2: Case Study A – The Indole Scaffold (Tryptophan Analogs)[1][2]

7-Fluorotryptophan (7F-Trp) is a critical non-canonical amino acid. Unlike 5-fluoro or 6-fluoro analogs which induce significant spectral shifts, 7-fluoro substitution is often "spectrally silent" in absorption but "loud" in other modalities (NMR, fluorescence quenching).

Comparative Data: Indole Derivatives

Solvent: Water/Methanol (pH 7.0)

CompoundSubstituent (Pos-7)

Abs (nm)

Em (nm)
Stokes Shift (nm)Key Characteristic
Indole (Parent) -H280348~68Native fluorescence.
7-Fluoroindole -F278 - 280 QuenchedN/AFluorescence Quenching. Non-radiative decay via conical intersections dominates.
5-Fluoroindole -H (5-F)283336~53Slight red shift in Abs; Blue shift in Em.
7-Azaindole -N= (Isostere)288380~92Distinct red shift; often confused with 7-F.

Technical Insight: The 7-F substitution creates accessible low-energy conical intersections that facilitate rapid non-radiative decay.[1] While the absorption spectrum remains nearly identical to the parent indole (preserving the protein's extinction coefficient profile), the emission is drastically reduced. This makes 7F-Trp an excellent "dark" steric probe or


F-NMR reporter that does not interfere with the fluorescence of native tryptophans.

Part 3: Case Study B – The Coumarin Scaffold

In coumarin chemistry, the 7-position is the "driver's seat" for tuning fluorescence. The comparison here depends heavily on the reference molecule (Umbelliferone vs. Coumarin).

Comparative Data: Coumarin Derivatives

Solvent: Ethanol[2]

CompoundSubstituent (Pos-7)

Abs (nm)

Em (nm)
Electronic Context
Coumarin -H274, 311~360 (Weak)Weak donor.
7-Fluorocoumarin -F315 ~380Weak donor / Strong withdrawer. Minor Red Shift vs. H.
7-Hydroxycoumarin -OH325450Strong Donor. Classic "Push-Pull" system.
4-Methyl-7-fluorocoumarin -F318385Blue-shifted relative to 7-OH analog (Umbelliferone).

Critical Application Note: If you are replacing a 7-hydroxyl group (Umbelliferone) with a 7-fluorine to improve metabolic stability (preventing glucuronidation), be aware that you will lose the visible fluorescence . The spectrum will shift UV-ward (Blue shift) because Fluorine cannot support the Intramolecular Charge Transfer (ICT) state as effectively as the Oxygen lone pair.

Part 4: Mechanistic Visualization

The following diagram illustrates the opposing electronic vectors and the resulting impact on the energy gap (


) for the Indole scaffold.

ElectronicEffects cluster_legend Spectral Outcome F_Atom Fluorine Atom (Pos 7) Indole_Ring Indole $pi$-System F_Atom->Indole_Ring Inductive Withdrawal (-I) (Dominant) F_Atom->Indole_Ring Mesomeric Donation (+M) (Weak) HOMO HOMO Level (Ground State) Indole_Ring->HOMO Stabilizes (Lowers Energy) LUMO LUMO Level (Excited State) Indole_Ring->LUMO Stabilizes (Lowers Energy) HOMO->LUMO Energy Gap ($Delta E$) Remains Similar to Parent Conical Conical Intersection (Non-Radiative Decay) LUMO->Conical 7-F Accesses Decay Pathway Result Result: Abs $ ambda_{max}$ $approx$ Unchanged Fluorescence $downarrow$ Quenched LUMO->Result

Caption: Figure 1. Electronic perturbation mechanism of 7-Fluorine on Indole. Note the dominant inductive effect leading to fluorescence quenching via conical intersections.

Part 5: Validated Experimental Protocol

To accurately measure these subtle shifts (


 nm), standard "scan and peak pick" methods are insufficient. The following protocol minimizes solvent artifacts and pH-dependent ionization errors.
Protocol: Precision UV-Vis Determination of Fluorinated Heterocycles

Reagents:

  • Spectroscopic Grade Methanol or Acetonitrile (Cutoff <190 nm).

  • Phosphate Buffer (10 mM, pH 7.4) – Crucial for ionizable protons (e.g., Indole N-H).

Workflow:

  • Baseline Correction:

    • Warm up the UV-Vis spectrophotometer (Double-beam preferred) for 30 mins.

    • Run a baseline scan with solvent-only cuvettes in both sample and reference paths.

  • Sample Preparation (Gravimetric):

    • Prepare a stock solution of the 7-F analog at 1 mM in Methanol.

    • Dilute to 10-50

      
      M  in the final buffer. Note: Fluorinated compounds often have lower solubility; ensure no micro-precipitation occurs.
      
  • Scan Parameters:

    • Range: 220 nm – 400 nm.[3]

    • Scan Speed: Slow (approx. 60 nm/min).

    • Bandwidth: 1.0 nm or 0.5 nm (High resolution required).

  • Derivative Spectroscopy (The "Secret Weapon"):

    • Do not rely solely on

      
      . Calculate the 1st Derivative (
      
      
      
      )
      and 2nd Derivative (
      
      
      )
      of the spectra.
    • The zero-crossing of the 1st derivative pinpoints the exact

      
       more accurately than the broad peak maximum.
      

ProtocolWorkflow Start Start: Sample Prep Solubility Check Solubility (Fluorine increases lipophilicity) Start->Solubility Blank Baseline Correction (Double Beam Mode) Solubility->Blank Scan Acquire Spectra (220-400nm, 0.5nm BW) Blank->Scan Derivative Calculate 1st/2nd Derivative Scan->Derivative Analysis Identify Zero-Crossings (Exact $ ambda_{max}$) Derivative->Analysis

Caption: Figure 2. Precision workflow for determining spectral shifts in fluorinated analogs using derivative spectroscopy.

References

  • Spectroscopic Properties of Fluorin

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Detailed analysis of 4-, 5-, 6-, and 7-fluoroindole absorption and emission.
    • Link:[Link] (Search Term: "Spectroscopic properties of fluorinated indoles")

  • 7-Fluorotryptophan as a Non-Perturbing NMR Probe

    • Source: Journal of the American Chemical Society (JACS)
    • Context: Establishes 7-F-Trp as isosteric with minimal UV shift but distinct NMR sign
    • Link:[Link]

  • Core Remodeling Leads to Long Wavelength Fluoro-Coumarins

    • Source: Chemical Science (RSC Publishing)[4]

    • Context: Comparative data on coumarin substitutions and the effect of fluorine on the coumarin core.
    • Link:[Link]

  • The Excited St

    • Source: ResearchG
    • Context: Explains the mechanism of fluorescence quenching in 7-fluoroindole via conical intersections.
    • Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal Protocols for (7-Fluoro-1H-indol-2-yl)methanol

Executive Summary & Chemical Profile[1][2] Objective: This guide defines the standard operating procedure (SOP) for the safe disposal of (7-Fluoro-1H-indol-2-yl)methanol . Unlike standard organic waste, this compound con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Objective: This guide defines the standard operating procedure (SOP) for the safe disposal of (7-Fluoro-1H-indol-2-yl)methanol . Unlike standard organic waste, this compound contains a fluorine atom on the indole ring. This halogenation dictates specific incineration requirements to prevent the release of hydrofluoric acid (HF) and ensures compliance with EPA/RCRA standards for halogenated organic waste.

Chemical Identity:

  • Compound: (7-Fluoro-1H-indol-2-yl)methanol

  • Functional Groups: Indole heterocycle, Fluorine substituent (C-7), Primary alcohol (C-2).

  • Physical State: Typically an off-white to tan solid.

  • Key Disposal Characteristic: Halogenated Organic. [1]

Hazard Identification & Assessment

Before disposal, the waste generator must classify the material.[2][3] While specific toxicological data for this research chemical may be limited, we apply the Precautionary Principle based on its structural analogs (fluoroindoles).

Hazard CategoryClassificationOperational Implication
Health Skin/Eye Irritant (Cat 2/2A)Wear Nitrile gloves and safety goggles. Avoid dust inhalation.[4]
Environmental Aquatic Toxicity (Potential)Zero-discharge policy. Do not flush down drains.
Reactivity Combustible OrganicCompatible with standard organic waste streams, but must be tagged as halogenated.
Combustion HF Generator Burning generates toxic Hydrogen Fluoride gas. Must go to a scrubber-equipped incinerator.

Expert Insight: The presence of the fluorine atom at the 7-position significantly increases the thermal stability of the ring system. Standard low-temperature incineration may result in incomplete combustion. You must classify this as "Halogenated" to ensure it is routed to a high-temperature facility.

Pre-Disposal Protocol: The "Self-Validating" System

To ensure downstream safety, follow this 3-step preparation protocol. This system validates itself: if you cannot complete a step (e.g., you lack the correct label), the waste cannot leave your bench.

Step 1: Segregation (The Critical Control Point)
  • Solids: Segregate pure (7-Fluoro-1H-indol-2-yl)methanol or contaminated solids (weigh paper, gloves) into a container marked "Hazardous Waste - Solid - Halogenated."

  • Liquids (Mother Liquors): If the compound is dissolved in a solvent (e.g., DMSO, Methanol, Ethyl Acetate), the entire solution is now Halogenated Solvent Waste .

    • Rule of Thumb: If the halogenated compound concentration is >1% (or even trace, depending on local regulations), the whole stream is treated as halogenated.

Step 2: Packaging
  • Primary Container: High-Density Polyethylene (HDPE) or Glass (Amber/Clear) with a screw-top lid.

    • Avoid: Metal containers (potential corrosion from trace acid degradation).

  • Secondary Containment: Place the primary container inside a clear plastic zip-bag or a secondary tub during transport to the central waste area.

Step 3: Labeling

Do not simply write "Waste" or the chemical structure. The label must read:

Disposal Workflows (Decision Matrix)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: (7-Fluoro-1H-indol-2-yl)methanol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, silica, debris) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Liquid PackSolid Package in HDPE/Glass Jar Double Bag Contaminated Debris Solid->PackSolid LabelSolid Label: 'Solid Waste - HALOGENATED' PackSolid->LabelSolid FinalDest High-Temp Incineration (w/ Acid Gas Scrubbing) LabelSolid->FinalDest SolventCheck Is Solvent Halogenated? (e.g., DCM) vs (e.g., MeOH) Liquid->SolventCheck HaloStream Route to: HALOGENATED Waste Stream SolventCheck->HaloStream Yes (DCM, Chloroform) NonHaloStream Route to: Non-Halogenated Stream SolventCheck->NonHaloStream No (MeOH, Acetone) HaloStream->FinalDest Override OVERRIDE: Compound contains Fluorine. Must treat entire solution as Halogenated. NonHaloStream->Override Trace F-Indole present Override->HaloStream

Figure 1: Decision matrix for segregating fluorinated indole waste. Note the "Override" step: even if dissolved in a non-halogenated solvent like methanol, the presence of the fluorinated solute dictates the disposal path.

Regulatory & Environmental Compliance (RCRA)

In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) guidelines.

  • Waste Code Assignment:

    • While (7-Fluoro-1H-indol-2-yl)methanol is not explicitly "P-listed" or "U-listed" by CAS number, it is a Characteristic Waste if it exhibits toxicity.

    • Best Practice: Assign the code for the solvent carrier (e.g., F002 for halogenated solvents) or classify as D001 (Ignitable) if in organic solvent.

    • Halogen Load: Facilities track "Total Halogen Content" (TOX). You must declare the fluorine content to your waste vendor (e.g., Veolia, Clean Harbors) so they do not process it in a non-scrubbed kiln.

Environmental Impact: Fluorinated organics are resistant to biodegradation. Improper disposal (e.g., drain pouring) can lead to bioaccumulation in aquatic systems. Incineration is the only acceptable destruction method.

Emergency Procedures (Spills)

ScenarioImmediate ActionCleanup Protocol
Solid Spill Evacuate area if dust is visible. Don PPE (N95/P100 mask recommended).1. Cover with wet paper towels to prevent dust.2. Scoop into a wide-mouth jar.3. Wipe area with Acetone.4. Label debris as Halogenated Solid Waste .
Solution Spill Extinguish ignition sources. Ventilate.1. Cover with absorbent pads (vermiculite/pig mats).2. Place saturated pads into a heavy-duty bag.3. Label as Halogenated Solvent Debris .

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. RCRA Subtitle C. [Link][5]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. Compound Summary: Fluorinated Indoles (General Hazard Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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